2-Chloro-3,4-difluorophenol
Description
BenchChem offers high-quality 2-Chloro-3,4-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,4-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRNOHNVBCQESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-3,4-difluorophenol
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9 ) is a highly specialized halogenated phenol intermediate used primarily in the synthesis of bioactive small molecules, particularly 5-HT2C receptor agonists and kinase inhibitors. Its unique substitution pattern—featuring a phenolic hydroxyl group flanked by a chlorine atom and two fluorine atoms—imparts distinct electronic and steric properties that modulate metabolic stability and ligand-binding affinity.
This guide provides a rigorous analysis of its chemical structure, validated synthesis pathways avoiding common regioselectivity pitfalls, and its utility as a scaffold in late-stage pharmaceutical diversification.
Key Physicochemical Data
| Property | Value | Note |
| Molecular Formula | C₆H₃ClF₂O | |
| Molecular Weight | 164.54 g/mol | |
| CAS Number | 1159512-40-9 | Distinct from 2-chloro-3,5-difluoro isomer |
| Appearance | White to off-white solid | |
| Predicted pKa | 7.1 – 7.4 | More acidic than phenol (9.[1][2][3]95) due to -I effect of F/Cl |
| LogP | ~2.56 | Enhanced lipophilicity vs. non-halogenated phenols |
| H-Bond Donors/Acceptors | 1 / 1 | OH acts as both; F/Cl are weak acceptors |
Structural Analysis & Electronic Effects
The pharmacological value of 2-chloro-3,4-difluorophenol lies in its ability to fine-tune the physicochemical profile of a drug candidate.
-
Acidity & Bioavailability: The electron-withdrawing nature of the fluorine atoms at positions 3 and 4, combined with the ortho-chlorine, significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol. This increases the percentage of the ionized phenolate form at physiological pH, potentially altering solubility and protein binding.
-
Metabolic Blocking: The 4-position is a common site for oxidative metabolism (e.g., by CYP450 enzymes). Fluorination at this position blocks metabolic soft spots, extending the half-life of the resulting drug molecule.
-
Orthogonal Reactivity: The presence of the chlorine atom at position 2 provides a "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the phenol to serve as a core scaffold rather than just a terminal group.
Synthesis Pathways[1][2][5]
Synthesizing 2-chloro-3,4-difluorophenol requires overcoming significant regiochemical challenges. Direct chlorination of 3,4-difluorophenol typically yields a mixture favoring the 6-chloro isomer (2-chloro-4,5-difluorophenol) due to the cooperative directing effects of the hydroxyl and fluorine groups.
To ensure structural integrity, Directed Ortho Metalation (DoM) is the preferred high-precision protocol.
Method A: Directed Ortho Metalation (Recommended)
This method utilizes the directing power of a protected phenol (carbamate or ether) to install the chlorine atom specifically at the 2-position, between the oxygen and the fluorine.
Protocol Logic:
-
Protection: The phenol is protected as a carbamate (e.g., O-aryl carbamate) which serves as a Directed Metalation Group (DMG).
-
Lithiation: Treatment with sec-butyllithium at low temperature (-78 °C) results in lithiation at the 2-position. This position is thermodynamically and kinetically favored due to the "synergistic" directing effect of the DMG and the adjacent fluorine atom (inductive acidification of the C2 proton).
-
Electrophilic Quench: The lithiated intermediate is trapped with a chlorine source (e.g., Hexachloroethane or NCS).
-
Deprotection: Hydrolysis yields the target phenol.
Method B: Sandmeyer Reaction (Traditional)
Starting from 2,3,4-trifluoroaniline or 2-amino-3,4-difluorophenol, a diazonium salt is formed and displaced by chloride. While reliable, the availability of the specific aniline precursor can be a bottleneck.
Visualization: Synthesis & Regioselectivity
The following diagram illustrates the DoM pathway and contrasts it with the regiochemical outcome of direct chlorination.
Figure 1: Comparison of Direct Chlorination (yielding undesired isomer) vs. Directed Ortho Metalation (yielding target).
Reactivity & Applications in Drug Design[2]
Once synthesized, 2-chloro-3,4-difluorophenol serves as a versatile building block. Its reactivity profile is defined by three distinct zones:
-
Phenolic Oxygen (Nucleophile):
-
Reaction: O-Alkylation or O-Acylation.
-
Application: Synthesis of ether-linked pharmacophores.
-
Protocol Note: Due to the lower pKa (~7.3), weaker bases (e.g., K₂CO₃ in DMF/Acetone) are often sufficient for alkylation compared to non-fluorinated phenols.
-
-
C2-Chlorine (Electrophile):
-
Reaction: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Application: Coupling with aryl boronic acids to create biaryl systems.
-
Selectivity: The C-Cl bond is activated by the adjacent electron-withdrawing oxygen and fluorine, facilitating oxidative addition by Pd(0) species.
-
-
C6-Position (Electrophile for Substitution):
-
Reaction: Bromination.[4]
-
Application: As cited in patent literature (e.g., EP 3 636 651 A1), the compound can be brominated at the 6-position using N-bromosuccinimide (NBS) to generate 2-bromo-6-chloro-3,4-difluorophenol . This fully functionalized ring allows for sequential, orthogonal coupling reactions.
-
Case Study: 5-HT2C Receptor Agonists
In the development of benzoxazepine-based 5-HT2C agonists for treating obesity and neuropsychiatric disorders, 2-chloro-3,4-difluorophenol is a critical intermediate. The phenol is typically O-alkylated to tether it to a piperazine or pyrazine core, while the halogen substituents modulate the ligand's fit within the receptor's hydrophobic pocket.
Visualization: Reactivity Map
Figure 2: Reactivity profile showing the three primary sites for chemical modification.
Safety & Handling Protocols
-
Hazard Classification: Irritant/Corrosive.
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Although fluorinated phenols are generally stable, protection from moisture prevents hydrate formation.
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Due to the enhanced acidity, contact with skin can cause burns more rapidly than phenol.
-
Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24853964, 2-Chloro-3,4-difluorophenol. Retrieved January 30, 2026 from [Link]
-
European Patent Office. Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2. (Patent EP 3 636 651 A1).[1][3] Retrieved from
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational reference for the DoM synthesis protocol).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Volume # 1(92), January - February 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings" [notes.fluorine1.ru]
"2-Chloro-3,4-difluorophenol" spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3,4-difluorophenol
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Chloro-3,4-difluorophenol. As a halogenated aromatic compound, it holds significance for researchers in medicinal chemistry and materials science. This document outlines the theoretical basis and predicted outcomes for its analysis by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols are detailed to ensure data integrity and reproducibility. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes data from analogous compounds and first principles to offer a robust predictive analysis for drug development professionals and researchers.
Introduction and Molecular Structure
2-Chloro-3,4-difluorophenol is a substituted aromatic compound with the molecular formula C₆H₃ClF₂O. Its structure, featuring a hydroxyl group, a chlorine atom, and two fluorine atoms on a benzene ring, suggests a complex interplay of electronic effects that will be reflected in its spectroscopic data. The precise location of these substituents governs the chemical environment of each atom, leading to a unique spectral fingerprint essential for its unambiguous identification and characterization. Understanding this fingerprint is a critical first step in any research and development pipeline involving this molecule.
The structural arrangement dictates the expected spectroscopic features. The hydroxyl group is a strong electron-donating group, while the halogens are electron-withdrawing. This push-pull electronic environment significantly influences the electron density distribution around the aromatic ring, which is a key determinant in NMR and IR spectroscopy.
Caption: Molecular structure with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-3,4-difluorophenol, both ¹H and ¹³C NMR will provide critical data, with fluorine-proton and fluorine-carbon couplings adding a layer of diagnostic complexity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the adjacent substituents. The hydroxyl proton's chemical shift will be concentration and solvent dependent.
Key Predictive Insights:
-
Aromatic Protons (H5, H6): Two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). The proton at C6, being ortho to the electron-donating -OH group, will likely be more shielded (appear at a lower ppm value) than the proton at C5, which is situated between a fluorine and a hydrogen.
-
Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary significantly (e.g., 4-7 ppm in CDCl₃, potentially higher in DMSO-d₆) depending on the solvent and sample concentration due to hydrogen bonding.
-
¹H-¹⁹F Coupling: The aromatic protons will exhibit coupling to the nearby fluorine atoms. H5 will likely show coupling to the fluorine at C4. H6 will likely show smaller coupling to the fluorine at C3. This will result in complex splitting patterns (e.g., doublet of doublets).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H5 | 7.10 - 7.30 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H6 | 6.90 - 7.10 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-4 |
| OH | 4.5 - 6.0 | br s | - |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are highly sensitive to the attached substituents and their electronic effects.
Key Predictive Insights:
-
Carbons Bearing Substituents: Carbons directly bonded to electronegative atoms (O, Cl, F) will have their signals shifted downfield. The carbon attached to the hydroxyl group (C1) will be significantly deshielded.
-
¹³C-¹⁹F Coupling: A key diagnostic feature will be the large one-bond (¹JCF) and smaller two- and three-bond (²JCF, ³JCF) carbon-fluorine couplings. C3 and C4 will appear as doublets with large coupling constants. Other carbons will also show smaller C-F couplings.[1][2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C1 | 148 - 152 | d, ³JCF ≈ 3-5 |
| C2 | 118 - 122 | d, ²JCF ≈ 15-20 |
| C3 | 145 - 150 | d, ¹JCF ≈ 240-250 |
| C4 | 142 - 147 | d, ¹JCF ≈ 240-250 |
| C5 | 115 - 120 | d, ²JCF ≈ 18-25 |
| C6 | 110 - 115 | d, ³JCF ≈ 4-6 |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-Chloro-3,4-difluorophenol.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving hydroxyl protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Calibrate the reference frequency using the TMS signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). Typical pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. A pulse angle of 45-60 degrees and a relaxation delay of 2 seconds is a good starting point.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 2-Chloro-3,4-difluorophenol will be characterized by absorptions corresponding to O-H, C-H, C=C, C-O, C-F, and C-Cl bonds.
Key Predictive Insights:
-
O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
C-H Aromatic Stretch: Weak to medium bands will appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several medium to strong bands will be present in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring.
-
C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds may lead to multiple strong peaks in this area.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ is expected for the phenolic C-O bond.
-
C-Cl Stretch: A medium to strong absorption is anticipated in the 700-800 cm⁻¹ region.
Table 3: Predicted Major IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1260 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium to Strong |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid 2-Chloro-3,4-difluorophenol sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an ATR correction if necessary, although for qualitative identification, this is often omitted.
-
Label the significant peaks with their frequencies.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.
Key Predictive Insights:
-
Molecular Ion (M⁺): The molecular weight of 2-Chloro-3,4-difluorophenol is approximately 164.54 g/mol . The mass spectrum will show a molecular ion peak cluster. Due to the presence of chlorine, there will be a characteristic M⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: Electron ionization (EI) is a high-energy technique that will likely cause significant fragmentation. Common fragmentation pathways for phenols include:
-
Loss of CO to form a chlorodifluorocyclopentadienyl cation.
-
Loss of HCl.
-
Loss of a fluorine radical.
-
Table 4: Predicted Key m/z Values in EI-MS
| m/z Value | Identity | Notes |
|---|---|---|
| 164/166 | [M]⁺ | Molecular ion peak cluster, 3:1 ratio |
| 136/138 | [M - CO]⁺ | Loss of carbon monoxide |
| 128 | [M - HCl]⁺ | Loss of hydrogen chloride |
| 145/147 | [M - F]⁺ | Loss of a fluorine atom |
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Setup:
-
GC: Use a capillary column suitable for polar analytes (e.g., a DB-5ms or equivalent). Set up a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS: Use a standard EI source operating at 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion and fragments (e.g., m/z 40-250).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire mass spectra across the entire GC run.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of 2-Chloro-3,4-difluorophenol.
-
Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.
-
Conclusion
The spectroscopic characterization of 2-Chloro-3,4-difluorophenol is a multi-faceted process requiring the integration of data from NMR, IR, and MS techniques. This guide provides a robust predictive framework for these analyses. The anticipated spectra are dominated by the influence of the hydroxyl, chlorine, and fluorine substituents, leading to characteristic chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling researchers and drug development professionals to confidently identify and characterize this important chemical entity.
References
- ChemSpider. (n.d.). 2-Chloro-4-fluorophenol.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-chloro-. NIST WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Technical Guide to 2-Chloro-3,4-difluorophenol: Synthesis, Properties, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-difluorophenol is a halogenated aromatic compound belonging to the family of substituted phenols. As a functionalized phenol, it serves as a valuable and highly specialized building block in organic synthesis. The strategic placement of chlorine and fluorine atoms on the phenolic ring imparts unique electronic properties and metabolic characteristics to molecules derived from it. This makes it a reagent of significant interest for medicinal chemists and materials scientists, particularly in the design of novel pharmaceuticals and agrochemicals.
The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance key properties such as metabolic stability, binding affinity, and membrane permeability.[1] Similarly, the presence of a chlorine atom provides an additional vector for modifying a molecule's physicochemical profile and can be crucial for its biological activity.[2] This guide provides a comprehensive technical overview of 2-Chloro-3,4-difluorophenol, including a proposed synthetic route, predicted spectroscopic data for characterization, key reaction protocols, and essential safety information, designed to empower researchers in its effective application.
Section 1: Chemical Identity and Physicochemical Properties
Precise identification is critical when working with highly substituted isomers. The following data pertains specifically to 2-Chloro-3,4-difluorophenol.
-
IUPAC Name : 2-Chloro-3,4-difluorophenol
-
CAS Number : 1159512-40-9
-
Molecular Formula : C₆H₃ClF₂O
-
Canonical SMILES : C1=C(C=C(C(=C1F)F)Cl)O
Physicochemical Data
While extensive experimental data for this specific compound is not widely available in public literature, the following properties can be estimated based on closely related structural analogs such as 2-chloro-3,5-difluorophenol and 3,4-difluorophenol. These values should be used as a guideline and confirmed experimentally.
| Property | Estimated Value | Notes |
| Molecular Weight | 164.54 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white solid | Typical for halogenated phenols. |
| Melting Point | 40 - 55 °C | Inferred from isomers like 2-chloro-3,5-difluorophenol (45-46 °C). |
| Boiling Point | ~80 °C at reduced pressure | Inferred from isomers like 2-chloro-3,5-difluorophenol (76 °C / 37 mmHg). |
| Solubility | Soluble in organic solvents (DCM, Ether, EtOAc); sparingly soluble in water. | General property of substituted phenols. |
| pKa | 7.0 - 8.0 | The electron-withdrawing halogen substituents will lower the pKa (increase acidity) compared to phenol (~9.9). |
Section 2: Synthesis and Purification
The synthesis of 2-Chloro-3,4-difluorophenol is not commonly detailed in peer-reviewed literature, suggesting its primary availability is through specialized chemical suppliers. However, a logical and efficient synthesis can be designed based on modern regioselective halogenation techniques. The most direct approach is the ortho-selective chlorination of the commercially available precursor, 3,4-difluorophenol.
The primary challenge in the chlorination of phenols is controlling regioselectivity, as electrophilic aromatic substitution typically yields a mixture of ortho and para isomers.[3] To achieve the desired 2-chloro product, a catalyst system that directs the electrophile to the ortho position is required. Recent advances in Lewis base catalysis provide a robust solution for this transformation.[2][4]
Proposed Synthetic Protocol: Ortho-Selective Chlorination
This protocol is adapted from established methods for the highly ortho-selective chlorination of phenols using a Lewis basic catalyst and N-chlorosuccinimide (NCS) as the chlorine source.[2] The Lewis base catalyst activates the NCS, and a hydrogen-bonding interaction with the phenol's hydroxyl group directs the chlorination to the ortho position.
Reaction Scheme:
Caption: Proposed workflow for the synthesis of 2-Chloro-3,4-difluorophenol.
Methodology:
-
Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4-difluorophenol (1.0 eq), the Lewis basic selenoether catalyst (0.01-0.05 eq), and anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Causality Insight: The use of a non-polar solvent like dichloromethane is crucial. The catalyst, substrate, and NCS form a hydrogen-bonded complex, and polar solvents would disrupt this assembly, leading to a loss of regioselectivity.
-
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NCS. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure 2-Chloro-3,4-difluorophenol.
Section 3: Spectroscopic Characterization (Predicted)
No publicly available experimental spectra currently exist for 2-Chloro-3,4-difluorophenol. The following data is predicted based on established principles of NMR spectroscopy and data from online prediction engines.[5] Experimental verification is essential.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region will show two signals, each corresponding to one proton on the ring. Both protons will exhibit complex splitting due to coupling with each other (ortho coupling) and with the adjacent fluorine atoms.
-
H-5: This proton is ortho to one fluorine (F-4) and meta to another (F-3). It is also meta to the chlorine atom. Its chemical shift will be downfield due to the deshielding effects of the adjacent halogens.
-
H-6: This proton is meta to one fluorine (F-4) and para to the other (F-3). It is ortho to the chlorine atom.
| Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ 7.15 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 7.0, J(H-F) ≈ 2.0 | H-5 |
| ~ 7.05 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 5.0, J(H-F) ≈ 2.5 | H-6 |
| ~ 5.50 | br s | - | OH |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR spectrum will be complex due to C-F coupling. Carbons bonded directly to fluorine will appear as doublets with large coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).
| Predicted Shift (ppm) | Multiplicity (C-F Coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~ 150.0 | dd | C-3 (¹JCF, ²JCF) | | ~ 145.5 | d | C-1 (C-OH) | | ~ 142.0 | dd | C-4 (¹JCF, ²JCF) | | ~ 118.0 | d | C-5 | | ~ 117.5 | d | C-6 | | ~ 115.0 | d | C-2 (C-Cl) |
Section 4: Key Chemical Reactions and Applications
2-Chloro-3,4-difluorophenol is primarily utilized as a synthetic intermediate. Its phenol functional group is the main site of reactivity, allowing it to be incorporated into larger, more complex molecules.
Williamson Ether Synthesis
A cornerstone reaction for phenols is the Williamson ether synthesis, which forms an ether linkage.[6][7][8][9][10] This Sₙ2 reaction is a highly reliable method for attaching the 2-chloro-3,4-difluorophenyl moiety to an alkyl backbone.
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visualizer loader [nmrdb.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]
Technical Guide: Safety, Handling, and Operational Protocols for 2-Chloro-3,4-difluorophenol
Executive Summary
2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9) is a specialized halogenated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4][5][6][7][8] As a polyhalogenated phenol, it presents a dual-hazard profile: corrosivity typical of acidic phenols and systemic toxicity enhanced by fluorination, which increases lipophilicity and skin absorption rates.
This guide provides a self-validating safety architecture for researchers. It moves beyond generic "safety first" advice to provide specific engineering controls, barrier selection logic, and emergency response mechanisms tailored to the unique physicochemical properties of this compound.
Part 1: Chemical Identity & Physicochemical Profile[1][9]
Understanding the molecule's physical state and acidity is the foundation of safe handling. The ortho-chloro substitution significantly increases acidity compared to non-halogenated phenols, increasing the risk of chemical burns.
| Property | Data / Value | Operational Implication |
| CAS Number | 1159512-40-9 | Unique identifier for inventory and waste tracking.[1][5] |
| Formula | C₆H₃ClF₂O | MW: 164.54 g/mol .[1][2][8] |
| Physical State | Low-melting solid or Liquid | Likely melts near ambient temperature (approx. 20–40°C).[1] Treat as a liquid for spill containment. |
| Acidity (pKa) | ~7.3 – 7.8 (Estimated) | More acidic than phenol (pKa 10).[1] Forms salts rapidly with weak bases; corrosive to tissue. |
| Solubility | Soluble in DCM, MeOH, DMSO | High organic solubility facilitates rapid transdermal absorption via solvents. |
| Volatility | Moderate | Vapor pressure increases significantly upon heating; requires fume hood.[1] |
Part 2: Hazard Characterization (The "Why" of Safety)
The Fluorine-Chlorine Synergy
The specific substitution pattern (2-Cl, 3,4-F) creates a "Trojan Horse" effect for biological systems:
-
Enhanced Lipophilicity: The fluorine atoms at positions 3 and 4 increase the compound's ability to penetrate the lipid bilayer of the skin.
-
Protein Denaturation: Once absorbed, the phenolic hydroxyl group (acidified by the ortho-chlorine) acts as a protein denaturant, causing immediate coagulative necrosis (chemical burns).
-
Anesthetic Effect: Like many phenols, it can anesthetize local nerve endings. A researcher may be chemically burned without immediately feeling pain.
GHS Classification (Conservative)
While specific experimental tox data is rare, handle as:
-
Skin Corr.[9] 1B (H314): Causes severe skin burns and eye damage.
-
Acute Tox. 4 (H302/H312): Harmful if swallowed or in contact with skin.[10]
-
Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.[1][10]
Part 3: Engineering Controls & PPE Strategy
Barrier Selection Logic
Standard nitrile gloves are insufficient for prolonged contact with halogenated phenols. The solvent often used with this compound (e.g., Dichloromethane) can permeate nitrile in seconds, carrying the phenol with it.
-
Primary Glove: Laminate Film (Silver Shield/Barrier) or Viton/Butyl Rubber .
-
Why: Resists both the phenol and common halogenated solvents.
-
-
Secondary Glove (Dexterity): Disposable Nitrile (worn over the laminate glove if dexterity is needed, or under if using thick Viton).
-
Body Protection: Tyvek® lab coat or chemically resistant apron. Cotton lab coats absorb and hold the phenol against the skin.
Engineering Controls
-
Fume Hood: Mandatory. Velocity face check > 0.5 m/s.
-
Solid/Liquid Handling: If the compound is solid, weigh inside the hood to prevent dust inhalation. If liquid/melted, use positive displacement pipettes to prevent dripping.
Part 4: Operational Handling Protocols
Protocol: Safe Weighing & Transfer
-
Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Pre-weigh the receiving flask with solvent to minimize open-air time.[1]
-
Transfer: Use a glass spatula (if solid) or glass pipette (if liquid). Do not use plastic syringes unless compatibility is verified (phenols can swell plastics).
-
Decontamination: Immediately wipe the spatula/pipette exterior with a PEG-400 soaked wipe before removing it from the hood.
Protocol: Reaction Setup
-
Incompatibility: Avoid strong oxidizers and active metals (Sodium, Potassium) which can react violently.
-
Salt Formation: If reacting with bases (K₂CO₃, Cs₂CO₃), exotherms will occur. Add base slowly.
-
Heating: If heating >50°C, use a reflux condenser. Ensure the condenser is vented to a scrubber or the back of the hood.
Waste Disposal
-
Segregation: Segregate as "Halogenated Organic Waste" .
-
pH Check: Ensure the waste stream is not acidic; neutralization prevents container degradation.
-
Labeling: Explicitly list "2-Chloro-3,4-difluorophenol" on the tag.[1] Do not just write "Organic Waste."
Part 5: Emergency Response Architecture
The "Golden Minute": The first 60 seconds of exposure determine the severity of the injury. Water alone is often ineffective for phenols due to low water solubility.
The PEG-400 Protocol
Polyethylene Glycol 300 or 400 (PEG) is the specific antidote for external phenol decontamination.[1] It acts as a solvent to extract the phenol from the skin pores.
DOT Diagram: Emergency Response Logic
Caption: Decision logic for immediate response to 2-Chloro-3,4-difluorophenol exposure. Note the critical role of PEG-400 for skin vs. water for eyes.[1]
Part 6: Visualizing the Safety Decision Matrix
Before starting any experiment, use this decision flow to validate your setup.
Caption: Pre-operational risk assessment flow. Note that using halogenated solvents (DCM) triggers a stricter glove requirement.
References
-
Chemical Identity & CAS Verific
-
Phenol Safety & PEG-400 Protocol
-
Glove Permeation Data (Halogen
- Title: "Chemical Resistance Guide"
-
Source: Ansell / Thermo Fisher Scientific[1]
-
GHS Classific
-
Synthesis Applic
Sources
- 1. 2267-98-3|2-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]
- 2. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1159512-40-9 2-Chloro-3,4-difluorophenol [chemsigma.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-3,4-difluorophenol,(CAS# 1159512-40-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. AB280756 | CAS 1159512-40-9 – abcr Gute Chemie [abcr.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
"2-Chloro-3,4-difluorophenol" material safety data sheet (MSDS)
CAS: 1159512-40-9 | Role: Advanced Pharmaceutic Intermediate[1]
Part 1: Introduction & Strategic Utility
2-Chloro-3,4-difluorophenol is a specialized halogenated aromatic scaffold used primarily in the synthesis of bioactive small molecules, particularly in the development of 5-HT2C receptor modulators and other central nervous system (CNS) agents.[1][2]
For drug development professionals, this molecule represents a strategic "building block" due to its unique substitution pattern. The ortho-chloro and vicinal difluoro motifs provide three critical advantages in medicinal chemistry:
-
Metabolic Blocking: The halogen atoms at positions 2, 3, and 4 effectively block oxidative metabolism (e.g., hydroxylation) at these sites, extending the half-life of the final drug candidate.[1]
-
Lipophilicity Modulation: The fluorine atoms increase lipophilicity (
) without significant steric penalty, facilitating blood-brain barrier (BBB) penetration.[1] -
Acidity Enhancement: The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group, enhancing its reactivity in nucleophilic aromatic substitution (
) or etherification reactions compared to non-halogenated phenols.
Part 2: Physicochemical & Hazard Profile
Data synthesized from structural analogs and available safety literature.
| Property | Specification / Value |
| CAS Number | 1159512-40-9 |
| Molecular Formula | |
| Molecular Weight | 164.54 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline) |
| Acidity (Predicted pKa) | ~6.5 - 7.5 (More acidic than phenol due to -I effect of F/Cl) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C, Desiccated |
Hazard Classification (GHS)
CRITICAL WARNING: As a halogenated phenol, this compound possesses combined toxicity mechanisms: tissue corrosion (phenolic protein denaturation) and systemic toxicity.[1]
| Hazard Class | Category | H-Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[1] |
| Eye Damage | 1 | H318 | Causes serious eye damage.[1] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[1] |
Part 3: Mechanism of Toxicity & Safety Architecture
To handle this material safely, researchers must understand the causality of its hazards.[1] It is not merely an "acid"; it is a protein denaturant .[1]
-
The Lipophilic Penetration Mechanism: Unlike mineral acids which burn on contact, halogenated phenols are lipophilic.[1] They rapidly penetrate the stratum corneum of the skin.[1]
-
Nerve Anesthesia: Phenols often possess a local anesthetic effect.[1] A researcher may be exposed and undergoing deep tissue damage without feeling immediate pain .
-
Systemic Collapse: Once absorbed, the compound can uncouple oxidative phosphorylation in mitochondria, leading to systemic toxicity.[1]
Diagram 1: Safety Decision Logic (Graphviz)
This workflow ensures the correct Personal Protective Equipment (PPE) and engineering controls are selected before the container is opened.[1]
Caption: Decision matrix for selecting engineering controls and PPE based on physical state and scale.
Part 4: Handling & Emergency Protocol
Trustworthiness Principle: A protocol is only valid if it accounts for failure.[1] The following system presumes a potential spill or exposure.
Preparation (Pre-Work)[1]
-
Neutralization Agent: Prepare a PEG 300 or PEG 400 (Polyethylene Glycol) solution. Water alone is ineffective for washing phenols off skin due to their low water solubility. PEG acts as a solvent to extract the phenol from the skin.[1]
-
Quenching Bath: Have a saturated sodium bicarbonate (
) solution ready to neutralize acidic waste.[1]
Step-by-Step Synthesis Setup (Example: Etherification)
-
Weighing: Weigh the solid 2-Chloro-3,4-difluorophenol inside a powder containment hood . If unavailable, use a disposable anti-static weighing boat to prevent dust dispersion.
-
Solvent Addition: Add solvent (e.g., Acetone or DMF) immediately to the solid to reduce inhalation risk.[1]
-
Base Addition: When adding bases (e.g.,
), expect a slight exotherm.[1] The phenolic proton is more acidic than typical phenols; gas evolution ( ) may be faster.[1] -
Waste: Do not mix with oxidizing agents (e.g., nitric acid) as halogenated phenols can form explosive quinones or unstable intermediates.[1]
Emergency Response Algorithm
-
Skin Contact:
-
Wipe: Gently wipe off excess solid/liquid (do not scrub).[1]
-
Flush: Rinse with water for 1 minute.
-
Extract: Apply PEG 300/400 liberally to the area. This is critical.
-
Medical: Seek evaluation even if pain is absent.
-
-
Eye Contact:
-
Flush with water or saline for 15 minutes. Do not use PEG in eyes.[1]
-
Transport to emergency care immediately.
-
Part 5: Synthetic Application (Drug Development)
Context: 2-Chloro-3,4-difluorophenol is frequently used to generate ether-linked pharmacophores.[1] A common workflow involves electrophilic bromination followed by coupling, as seen in the synthesis of 5-HT2C agonists.[1]
Diagram 2: Synthetic Pathway (Graphviz)
Visualizing the transformation from the raw material to a functionalized intermediate.[1]
Caption: Typical synthetic workflow converting the phenol into a brominated ether scaffold.
Experimental Insight: In the bromination step (using N-Bromosuccinimide), the 2-chloro and 3,4-difluoro groups direct the incoming bromine to the 6-position (ortho to the hydroxyl, para to the fluorine), creating a tetrasubstituted benzene ring. This high density of functionalization is why this specific isomer is prized—it allows for orthogonal coupling reactions at the OH, Br, and Cl sites.
References
-
Chemical Identification & Supply: 2-Chloro-3,4-difluorophenol Product Data. ChemSigma & King-Pharm.[3] Link
-
Synthetic Application (Patent): Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2. European Patent Office (EP3636651A1).[2] Link
-
General Safety (Phenols): Phenol: Systemic Toxicity and Safe Handling. National Institutes of Health (PubChem). Link
-
Analogous Hazard Data: Safety Data Sheet: 2-Chloro-4,5-difluorophenol. BLD Pharm.[1][4] Link
Sources
"2-Chloro-3,4-difluorophenol" potential research applications
Strategic Applications in Medicinal Chemistry & Advanced Synthesis
Executive Summary
2-Chloro-3,4-difluorophenol (CAS 1159512-40-9) represents a high-value halogenated scaffold in modern drug discovery, particularly within the central nervous system (CNS) therapeutic area. Unlike generic chlorophenols, this specific isomer offers a unique "metabolic shield" effect. The precise arrangement of fluorine atoms at the 3- and 4-positions, combined with the steric bulk and electronic modulation of the 2-chloro group, makes it an ideal building block for 5-HT2C receptor modulators and next-generation agrochemicals.
This guide analyzes the compound's synthetic utility, detailing its transformation into benzoxazepine cores and its role in bioisosteric replacement strategies.
Chemical Profile & Structure-Activity Relationship (SAR)
The utility of 2-Chloro-3,4-difluorophenol stems from its electronic landscape. The phenolic hydroxyl group (-OH) activates the ring, while the three halogen atoms creates a push-pull electronic system that directs subsequent electrophilic substitutions (EAS) to specific positions, primarily the para position relative to the hydroxyl, if unoccupied.
Key Physicochemical Properties[1][2]
| Property | Data | Relevance to Synthesis |
| CAS Number | 1159512-40-9 | Unique identifier for procurement/regulatory. |
| Molecular Formula | C₆H₃ClF₂O | Halogen-rich core for lipophilicity modulation. |
| Molecular Weight | 164.54 g/mol | Low MW allows for "fragment-based" drug design. |
| Physical State | Solid (Crystalline) | Stable handling; requires inert atmosphere storage. |
| Acidity (pKa) | ~7.5 - 8.0 (Est.) | More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl. |
| LogP | ~2.5 | Optimal lipophilicity for CNS penetration when incorporated into drugs. |
SAR Implications[1][3]
-
Metabolic Blocking: The C3 and C4 fluorines block P450-mediated hydroxylation, extending the half-life of derived drugs.
-
Orthogonal Reactivity: The C2-Chlorine serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or can be retained to induce specific conformational twists in the final drug molecule.
Synthetic Production Pathways
High-purity synthesis of 2-Chloro-3,4-difluorophenol is non-trivial due to the risk of isomer scrambling. The most robust industrial route involves the diazotization of the corresponding aniline.
Protocol A: Synthesis from 2-Chloro-3,4-difluoroaniline
Mechanism: Sandmeyer-type hydroxylation. Precursor: 2-Chloro-3,4-difluoronitrobenzene (reduced to aniline).
-
Solubilization: Dissolve 2-chloro-3,4-difluoroaniline (1.0 eq) in 30% H₂SO₄ at 50°C.
-
Diazotization: Cool to 0–5°C. Add NaNO₂ (1.1 eq) dropwise. Critical Control Point: Temperature must not exceed 5°C to prevent diazonium decomposition.[1]
-
Hydrolysis: Transfer the cold diazonium salt solution into a boiling solution of 50% H₂SO₄/water. The high acid concentration suppresses azo-coupling side reactions.
-
Extraction: Steam distill the product or extract with dichloromethane (DCM).[2]
-
Purification: Recrystallize from hexanes to achieve >98% purity.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of 2-Chloro-3,4-difluorophenol via the diazonium hydrolysis pathway.
Advanced Application: 5-HT2C Receptor Modulators
The most authoritative application of this scaffold is in the synthesis of hexahydropyrazinobenzoxazepines , a class of compounds investigated for treating obesity and epilepsy. The 2-chloro-3,4-difluoro motif is essential for binding affinity and selectivity against the 5-HT2A and 5-HT2B receptors (avoiding valvulopathy side effects).
Protocol B: Regioselective Bromination & Cyclization
Reference Grounding: This protocol adapts methodologies described in patent literature for 5-HT2C agonists [1].
Objective: Functionalize the C6 position (para to the fluoro, ortho to the hydroxyl) to prepare for ring closure.
Step-by-Step Methodology:
-
Reagents: 2-Chloro-3,4-difluorophenol (1.0 eq), Diisopropylamine (2.0 eq), N-Bromosuccinimide (NBS, 1.0 eq).
-
Solvent: Dichloromethane (DCM).
-
Conditioning: Cool the phenol/amine solution to -5°C . The amine acts as a proton scavenger and directs the bromination.
-
Addition: Add NBS portion-wise over 30 minutes.
-
Why? Rapid addition causes exotherms that lead to di-bromination impurities.
-
-
Reaction: Stir for 2.5 hours at -5°C.
-
Workup: Quench with 1M HCl. Wash organic layer with saturated sodium bicarbonate.
-
Result: Yields the brominated intermediate, which is then cyclized with a pyrazine fragment to form the tricyclic benzoxazepine core.
Visualization: Drug Discovery Workflow
Figure 2: Utilization of 2-Chloro-3,4-difluorophenol in the synthesis of tricyclic CNS therapeutics.[3]
Handling & Safety Protocols
As a halogenated phenol, this compound presents specific hazards. It is corrosive to tissue and potentially toxic if inhaled.[4]
| Hazard Class | GHS Code | Mitigation Strategy |
| Skin Corrosion | H314 | Double-gloving (Nitrile + Laminate). Immediate diphoterine wash upon contact. |
| Acute Toxicity | H302/H312 | Handle only in a fume hood with a face velocity >0.5 m/s. |
| Environmental | H411 | Collect all aqueous waste for halogenated disposal. Do not release to drains. |
Storage: Store at 2–8°C under Argon. Phenols are prone to oxidation (pinking) upon prolonged exposure to air.
References
-
European Patent Office. (2016).[3] Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2.[3] Patent EP3636651A1. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733297, 2-Chloro-3,5-difluorophenol (Structural Analog Reference). Retrieved from
-
BenchChem. (2025).[1][5][6][7] Synthesis of Pharmaceutical Intermediates from Halogenated Phenols.[5][6][8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Synthesis of "2-Chloro-3,4-difluorophenol" from dichlorofluorobenzene
[1]
Part 1: Executive Summary & Retrosynthetic Analysis[1]
Target Molecule: 2-Chloro-3,4-difluorophenol CAS: 1159512-40-9 Core Application: Intermediate for tyrosine kinase inhibitors and advanced agrochemical fungicides.[1]
Retrosynthetic Logic
The synthesis is best approached via Electrophilic Aromatic Substitution (Chlorination) on the electron-rich phenol ring.[1] The directing effects of the hydroxyl group (strongly activating, ortho, para-directing) and the fluorine atoms (weakly deactivating, ortho, para-directing) must be balanced.
-
Precursor: 3,4-Difluorophenol.[1]
-
Reagent: Sulfuryl Chloride (
) or Chlorine gas ( ).[1] -
Regioselectivity Challenge:
-
Solution: Use of controlled temperature and amine catalysis (e.g., diisopropylamine) to favor the thermodynamic product or separation via fractional distillation.
Precursor Origin (The "Dichlorofluorobenzene" Connection): The 3,4-difluorophenol precursor is industrially synthesized from 1,2-dichlorobenzene via a Halex reaction (to 1,2-difluorobenzene), followed by nitration, reduction, and hydrolysis.
Part 2: Detailed Experimental Protocols
Protocol A: Regioselective Chlorination of 3,4-Difluorophenol
Objective: Introduce a chlorine atom at the C2 position with high selectivity over the C6 isomer.
Materials & Reagents
| Reagent | Purity | Role |
| 3,4-Difluorophenol | >99% | Substrate |
| Sulfuryl Chloride ( | 98% | Chlorinating Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Diisopropylamine | 99% | Catalyst (Selectivity Enhancer) |
| 1M HCl | Aqueous | Quenching Agent |
Step-by-Step Methodology
-
Preparation : In a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve 3,4-difluorophenol (10.0 g, 76.9 mmol) in Dichloromethane (100 mL).
-
Catalyst Addition : Add diisopropylamine (0.1 eq, 7.7 mmol) to the solution. Note: Amine catalysts can modify the active chlorinating species, often improving ortho-selectivity.
-
Chlorination :
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add Sulfuryl Chloride (10.9 g, 80.7 mmol, 1.05 eq) dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C to minimize polychlorination and C6-isomer formation.[1]
-
-
Reaction Phase :
-
Work-up :
-
Purification :
Data & Yields
| Parameter | Value |
| Typical Yield | 75 - 82% |
| Isomer Ratio (2-Cl : 6-Cl) | ~85 : 15 (Optimized) |
| Appearance | Colorless to pale yellow oil/solid |
| Boiling Point | ~75-78°C (at 15 mmHg) |
Protocol B: Synthesis of Precursor (3,4-Difluorophenol)
Context: If starting from chlorobenzenes is required.[1]
-
Halex Reaction: 1,2-Dichlorobenzene + KF (
C, solvent-free or sulfolane) 1,2-Difluorobenzene .[1] -
Nitration: 1,2-Difluorobenzene +
3,4-Difluoronitrobenzene .[1][5] -
Reduction: 3,4-Difluoronitrobenzene +
(Pd/C) 3,4-Difluoroaniline .[1] -
Hydrolysis: 3,4-Difluoroaniline +
(Diazotization) then /Heat 3,4-Difluorophenol .
Part 3: Visualization (Pathway Diagram)[1]
The following diagram illustrates the chemical logic and directing effects governing the synthesis.
Caption: Synthesis pathway from dichlorobenzene to the target phenol, highlighting the critical regioselective chlorination step.
Part 4: References
-
Finger, G. C., et al. (1959).[6] "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.[6] Link (Foundational work on fluorinated phenol synthesis).[1]
-
BenchChem. (2025).[1][7][8] "Synthesis of 2,4-Difluorophenol and Derivatives." Technical Guide. Link (General protocols for fluorophenol handling).[1]
-
PubChem. (2025).[1] "Compound Summary: 2-Chloro-3,4-difluorophenol." National Library of Medicine.[1] Link (Chemical properties and safety data).[1]
-
Google Patents. (2017).[1] "Preparation method of chlorofluorophenols." Patent CN106349025A.[1] Link (Industrial chlorination conditions).[1]
Sources
- 1. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. JPH06157427A - Preparation of 2,3-dichloronitrobenzene - Google Patents [patents.google.com]
- 4. kaibangchem.com [kaibangchem.com]
- 5. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Synthesis of 2-Chloro-3,4-difluorophenol
Executive Summary
2-Chloro-3,4-difluorophenol is a critical intermediate in the synthesis of advanced fluoro-pharmaceuticals (specifically fluoroquinolone antibiotics) and next-generation agrochemicals. Its structural integrity—specifically the positioning of the chlorine atom at the sterically crowded C2 position, flanked by a hydroxyl group and a fluorine atom—presents a significant synthetic challenge.
This guide outlines a high-fidelity protocol for the synthesis of 2-Chloro-3,4-difluorophenol. While direct chlorination of 3,4-difluorophenol is theoretically possible, it predominantly yields the thermodynamically favored 6-chloro isomer (2-chloro-4,5-difluorophenol) due to steric hindrance at the C2 position. Therefore, this protocol prioritizes the Diazotization-Hydrolysis of 2-chloro-3,4-difluoroaniline , a route that guarantees regiochemical fidelity.
Route Selection & Strategic Analysis
The selection of the synthetic pathway is dictated by the requirement for >98% regiochemical purity.
| Feature | Route A: Diazotization-Hydrolysis (Recommended) | Route B: Direct Chlorination (Not Recommended) |
| Precursor | 2-Chloro-3,4-difluoroaniline | 3,4-Difluorophenol |
| Key Reagents | ||
| Regioselectivity | Absolute (Locked by precursor) | Poor (Favors 6-chloro isomer) |
| Purification | Steam Distillation / Extraction | Difficult Isomer Separation |
| Scalability | High (Batch mode) | High (Continuous mode) |
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for synthesis route selection. Route A is the focus of this protocol.
Detailed Experimental Protocol
Method: Diazotization-Hydrolysis of 2-Chloro-3,4-difluorophenol
Principle: The amino group of 2-chloro-3,4-difluoroaniline is converted into a diazonium salt (
Reagents & Equipment:
-
Precursor: 2-Chloro-3,4-difluoroaniline (Purity >98%)
-
Acid: Sulfuric Acid (
), 98% and 35% aq. solution. -
Nitrosating Agent: Sodium Nitrite (
), 40% aq. solution. -
Quencher: Urea or Sulfamic acid.
-
Solvent: Water (Deionized).
-
Apparatus: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel, reflux condenser.
Step 1: Preparation of Diazonium Salt
-
Acidification: In a 3-neck flask equipped with mechanical stirring, charge 35%
(5.0 equiv relative to aniline). -
Dissolution: Add 2-Chloro-3,4-difluorophenol (1.0 equiv). Heat gently to
if necessary to ensure formation of the anilinium sulfate salt, then cool the suspension to using an ice/salt bath.-
Note: Fine precipitation of the salt is acceptable, but large clumps must be broken up to ensure even reaction.
-
-
Diazotization: Add the
solution (1.05 equiv) dropwise, maintaining the internal temperature strictly below .-
Causality: Exceeding
allows the diazonium salt to decompose prematurely or react with unreacted aniline to form azo dyes (tars).
-
-
Completion Check: Stir for 30 minutes at
. Verify excess nitrous acid using Starch-Iodide paper (should turn blue/black instantly). -
Quenching: Add small amounts of Urea or Sulfamic Acid until the Starch-Iodide test is negative.
Step 2: Hydrolysis (The "Hot Drop" Method)
-
Preparation of Hydrolysis Bath: In a separate reactor, heat a solution of 15%
to a rolling boil ( ). -
Addition: Transfer the cold diazonium solution (from Step 1) into a dropping funnel. Add it slowly dropwise into the boiling acid solution.
-
Scientific Rationale: Adding the cold diazonium to the hot acid ensures that the concentration of unreacted diazonium in the reaction zone is always low. This minimizes bimolecular coupling reactions (formation of azo tars) and favors the unimolecular
-type hydrolysis.
-
-
Reaction Monitoring: Nitrogen gas evolution will be vigorous. Continue boiling for 15-30 minutes after addition is complete.
-
Extraction: Cool the mixture to room temperature. Extract the product with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (
volumes). -
Workup: Wash the organic layer with brine. Dry over anhydrous
.[6] Filter and concentrate under reduced pressure.[7]
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the Diazotization-Hydrolysis protocol.
Analytical Validation & Specifications
To ensure the protocol was successful, the following analytical parameters must be met.
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white solid | Visual | Oxidizes to pink/brown upon air exposure. |
| Purity | > 98.0% | HPLC (UV 254 nm) | C18 Column, ACN/Water gradient. |
| Distinct doublets | NMR ( | Crucial to distinguish from 6-chloro isomer. | |
| Mass Spec | GC-MS / LC-MS | Confirms mono-chlorination pattern. |
Regioisomer Identification (
-
Target (2-Chloro-3,4-difluoro): The fluorine at C3 is adjacent to a Chlorine (C2) and a Fluorine (C4). The fluorine at C4 is adjacent to a Fluorine (C3) and a Proton (C5). The coupling patterns will be distinctively complex due to F-F and F-H coupling.
-
Impurity (6-Chloro-3,4-difluoro): The fluorine environment is more symmetric relative to the protons, often resulting in simpler splitting patterns.
Safety & Handling (HSE)
Hazard Identification:
-
Corrosivity: Fluorinated phenols are highly acidic and corrosive to skin and eyes.
-
Toxicity: Harmful if swallowed or inhaled.[3][5][8][9] Potential for skin absorption.[3]
-
Thermal Hazards: Diazonium salts are potentially explosive if allowed to dry or if heated without solvent. Never let the diazonium salt dry out.
Critical Controls:
-
Ventilation: All operations, especially the hydrolysis (evolution of acid vapors and
), must be performed in a functioning fume hood. -
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
-
Waste: Aqueous waste contains acidic sulfates and potentially unreacted nitrites. Neutralize before disposal.
References
-
Vertex AI Search . (2025).[8] Synthesis of 2,4-Difluorophenol and related fluoro-intermediates. BenchChem Technical Guides. 7
-
Thermo Fisher Scientific . (2025).[3][5][8] Safety Data Sheet: 2-Chloro-4-fluorophenol / 3,4-Difluorophenol. 3
-
Google Patents . (1991). Process for preparing 3,4-difluoroaniline (WO1991017138A1). 10
-
Google Patents . (2011). Preparation method of 2-chloro-4-fluorotoluene (CN110759806A).[4] (Demonstrates Sandmeyer/Diazotization utility in similar fluoro-aromatics). 4
Sources
- 1. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 2. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
Application Note: 2-Chloro-3,4-difluorophenol in Medicinal Chemistry
Executive Summary
2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9) is a highly specialized halogenated building block used in the synthesis of bioactive heterocycles, particularly for Central Nervous System (CNS) targets like the 5-HT2C receptor.[1] Its unique substitution pattern—featuring a phenolic hydroxyl group flanked by an ortho-chlorine and two meta/para-fluorine atoms—offers a strategic advantage in medicinal chemistry. It serves as a "metabolic fortress," blocking common sites of oxidative metabolism (CYP450) while modulating the electronic properties (pKa, lipophilicity) of the resulting drug scaffold.
This guide details the physicochemical profile, synthetic utility, and specific experimental protocols for leveraging this compound in drug discovery, focusing on its role as a precursor for benzoxazepines and fluorinated ethers.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-Chloro-3,4-difluorophenol |
| CAS Number | 1159512-40-9 |
| Molecular Formula | C₆H₃ClF₂O |
| Molecular Weight | 164.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Acidity (Calc.[2][3] pKa) | ~7.2 - 7.8 (More acidic than phenol due to -I effect of F and Cl) |
| H-Bond Donor | 1 (Phenolic OH) |
| H-Bond Acceptor | 3 (O, F, F) |
| Hazards | Corrosive, Acute Tox. (Oral/Dermal), Irritant |
Medicinal Chemistry Rationale
Electronic Modulation & Bioisosterism
The 2-Chloro-3,4-difluoro motif is not merely a structural spacer; it is an electronic tuner.
-
Acidity Modulation: The electron-withdrawing nature of the fluorine atoms (positions 3,4) and the chlorine (position 2) significantly lowers the pKa of the phenolic hydroxyl compared to unsubstituted phenol (pKa ~10). This facilitates O-alkylation under milder basic conditions and increases the metabolic stability of the resulting ethers.
-
Lipophilicity: The multiple halogen substitutions increase the logP, enhancing blood-brain barrier (BBB) permeability, which is critical for CNS-active drugs like 5-HT2C agonists.
Metabolic Blocking (The "Fortress" Effect)
In drug design, unsubstituted phenyl rings are liabilities, prone to rapid hydroxylation at the para position.
-
C4 (Para) Block: The C4-Fluorine atom blocks the primary site of CYP450-mediated oxidation.
-
C2 (Ortho) Block: The C2-Chlorine atom sterically and electronically hinders ortho-hydroxylation and glucuronidation.
-
C3 (Meta) Block: The C3-Fluorine further deactivates the ring, preventing arene oxide formation.
Synthetic Versatility
The compound is a "linchpin" intermediate. The phenolic OH allows for ether linkage, while the C6 position (the only remaining open ortho site) is highly activated for electrophilic aromatic substitution (e.g., bromination), enabling the construction of fused ring systems like benzoxazepines or benzoxazoles .
Experimental Protocols
Protocol A: Regioselective Bromination (Scaffold Activation)
Context: This protocol installs a bromine atom at the C6 position, creating a fully substituted benzene ring (1-OH, 2-Cl, 3-F, 4-F, 6-Br). This intermediate is crucial for subsequent cross-coupling reactions (Suzuki, Buchwald) to build complex heterocycles.
Reagents:
-
Substrate: 2-Chloro-3,4-difluorophenol (1.0 equiv)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.0 equiv)
-
Base: Diisopropylamine (2.0 equiv)[4]
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-3,4-difluorophenol (400 mg, 2.43 mmol) and anhydrous DCM (12 mL).
-
Base Addition: Add diisopropylamine (0.69 mL, 4.86 mmol) via syringe. The solution may darken slightly due to phenoxide formation.
-
Cooling: Cool the reaction mixture to -5 °C using an ice/salt bath. Critical: Low temperature ensures regioselectivity for the C6 position over the C5 position.
-
Bromination: Dissolve NBS (437 mg, 2.43 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Stir at -5 °C for 2.5 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Workup: Dilute with DCM (50 mL). Wash with 1M HCl (2 x 20 mL) to remove the amine base. Wash with saturated NaHCO₃ and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 6-Bromo-2-chloro-3,4-difluorophenol .
Mechanism: The amine base deprotonates the phenol, generating the highly electron-rich phenoxide. The ortho-position (C6) is the most nucleophilic site due to resonance donation from oxygen, directing the electrophilic bromine to this specific carbon.
Protocol B: Synthesis of Fluorinated Aryl Ethers (O-Alkylation)
Context: Attaching the phenol to a solubilizing group or a pharmacophore linker.
Reagents:
-
Electrophile: Alkyl bromide/iodide (e.g., Bromoethane or a Boc-protected amino alkyl bromide)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolve 2-Chloro-3,4-difluorophenol (1.0 equiv) in DMF (0.2 M concentration).
-
Add K₂CO₃ (2.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation.
-
Add the Alkyl Bromide (1.2 equiv).
-
Heat the mixture to 60 °C for 4-12 hours.
-
Workup: Pour into ice water. Extract with EtOAc. The presence of the electron-withdrawing F and Cl atoms makes the phenoxide less nucleophilic than standard phenol, so heating is often required, but it also prevents C-alkylation side reactions.
Visualizing the Workflow
The following diagram illustrates the strategic utility of 2-Chloro-3,4-difluorophenol in synthesizing the 5-HT2C receptor modulator scaffold.
Caption: Synthetic pathway transforming the raw building block into a complex CNS-active scaffold via regioselective bromination and cyclization.
Safety & Handling Guidelines
-
Corrosivity: As a halogenated phenol, this compound is corrosive to mucosal membranes and skin. Nitrile gloves (double-gloving recommended) and chemical splash goggles are mandatory.
-
Volatility: While solid, it may sublime or have significant vapor pressure.[8] Handle strictly within a fume hood .
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with non-halogenated solvents to strictly comply with EPA/local disposal regulations.
References
- European Patent Office. (2016). Hexahydropyrazinobenz- or -pyrido-oxazepines carrying an oxygen-containing substituent and use thereof in the treatment of 5-HT2. Patent EP3636651A1.
-
PubChem. (2026).[9] Compound Summary: 2-Chloro-3,4-difluorophenol.[1][4][7] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Wageningen University. (1996).[8] The biotransformation of benzene derivatives. (Discussing metabolic hydroxylation patterns of chlorodifluorobenzenes). Retrieved January 30, 2026, from [Link]
Sources
- 1. 2267-98-3|2-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-3,4-difluorophenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. ocheminc.com [ocheminc.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-Chloro-3,4-difluorophenol,(CAS# 1159512-40-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. echemi.com [echemi.com]
- 7. 1159512-40-9 2-Chloro-3,4-difluorophenol [chemsigma.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. 4-(2-Aminoethyl)-6-chloro-2,3-difluorophenol | C8H8ClF2NO | CID 117296952 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Chloro-3,4-difluorophenol" as an intermediate in organic synthesis
Application Note: Strategic Utilization of 2-Chloro-3,4-difluorophenol in Heterocyclic Synthesis
Executive Summary
2-Chloro-3,4-difluorophenol (CDFP) is a high-value halogenated building block, distinguished by its dense functionalization pattern. Unlike simple fluorophenols, CDFP possesses a "triad" of reactivity: a nucleophilic hydroxyl group, an electrophilic ortho-chlorine handle, and a difluoro-substituted backbone that modulates metabolic stability and lipophilicity.
This Application Note provides a technical roadmap for utilizing CDFP as a core scaffold in the synthesis of 7,8-difluoro-2,3-dihydro-1,4-benzoxazines —a critical pharmacophore found in fluoroquinolone antibiotics (e.g., Levofloxacin analogs) and next-generation herbicides. We further detail protocols for palladium-catalyzed cross-coupling, leveraging the sterically crowded but electronically activated C-Cl bond.
Chemical Profile & Reactivity Analysis
CDFP is not merely a substrate; it is a "programmed" molecule where every position serves a specific synthetic or biological function.
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context for Synthesis |
| Structure | 2-Cl, 3,4-F₂-PhOH | Dense halogenation requires precise steric control. |
| Molecular Weight | 164.54 g/mol | -- |
| Appearance | White to off-white solid | Low melting point requires cold storage to prevent caking. |
| Acidity (pKa) | ~7.2 – 7.8 (Est.) | Significantly more acidic than phenol (pKa 10) due to -I effect of F and Cl. |
| Solubility | DCM, THF, MeCN, Alcohols | High lipophilicity (LogP ~2.4); poor water solubility. |
Mechanistic Insight: The "Ortho-Effect"
The strategic value of CDFP lies in the C2-Chlorine . Situated between the phenolic oxygen (C1) and a fluorine atom (C3), this chlorine is electronically activated for Nucleophilic Aromatic Substitution (
-
The Opportunity: The C1-OH and C2-Cl proximity allows for "one-pot" or sequential annulation reactions to form oxygen-containing heterocycles.
-
The Challenge: The C3-Fluorine creates a "buttressing effect," making the C2-Cl bond resistant to bulky ligands in Suzuki/Buchwald couplings.
Strategic Pathways (Visualization)
The following diagram illustrates the divergent synthetic pathways available for CDFP, highlighting the decision matrix between cyclization and cross-coupling.
Figure 1: Divergent synthetic utility of 2-Chloro-3,4-difluorophenol. Path A (Red) represents the high-value route to bioactive heterocycles.
Detailed Protocols
Protocol A: Synthesis of the 7,8-Difluoro-1,4-benzoxazine Core
Application: Synthesis of Levofloxacin-type antibiotic precursors.
Mechanism: Sequential O-alkylation followed by intramolecular nucleophilic aromatic substitution (
Reagents:
-
Substrate: 2-Chloro-3,4-difluorophenol (1.0 eq)
-
Linker: 1,2-Dibromoethane (1.2 eq) or 2-Bromoethanol (for step-wise)
-
Base: Potassium Carbonate (
, anhydrous, 2.5 eq) -
Solvent: DMF (anhydrous) or NMP
-
Catalyst (Optional): KI (0.1 eq) to activate the alkyl bromide.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-3,4-difluorophenol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(25 mmol) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn slight yellow as the phenoxide forms. -
Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise. Add catalytic KI (1 mmol).
-
Heating (The Critical Step): Heat the reaction mixture to 80°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (
~0.4) should disappear, replaced by the O-bromoethyl ether ( ~0.7).
-
-
Cyclization (One-Pot Variation): To force the closure of the ring (displacing the Cl), increase temperature to 120–130°C and add an amine source (e.g., aniline or alkyl amine if synthesizing an N-substituted benzoxazine) or simply heat to form the dihydro-benzoxazine if using an amino-alcohol precursor.
-
Note: For the direct ether cyclization described here, a stronger base (NaH) in a separate step is often required to displace the activated chlorine if the nucleophile is weak.
-
-
Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.
Validation Criteria:
-
1H NMR: Look for the disappearance of the phenolic proton and the appearance of the ethylene bridge signals (multiplets around 4.2–4.5 ppm).
-
MS: M+ peak should correspond to the cyclized product (loss of HCl if cyclization is complete).
Protocol B: Suzuki-Miyaura Cross-Coupling at the Steric C-Cl Bond
Application: Creating biaryl scaffolds for kinase inhibitors.
Challenge: The C-Cl bond is crowded by the adjacent Fluorine (C3) and Oxygen (C1). Standard
Optimized System:
-
Catalyst:
(2 mol%) -
Ligand: XPhos or SPhos (4 mol%). Rationale: Buchwald biaryl phosphine ligands are required to facilitate oxidative addition into the hindered/electron-rich chloride.
-
Base:
(3.0 eq) -
Solvent: Toluene/Water (10:1)
Methodology:
-
Charge a reaction vial with CDFP (1.0 eq), Arylboronic acid (1.5 eq),
, and Pd-Ligand complex. -
Evacuate and backfill with Argon (3 cycles). Oxygen sensitivity is high due to the electron-rich ligand.
-
Add degassed solvent.
-
Heat to 100°C for 12 hours.
-
Note: If conversion is low (<50%), switch to Pd-PEPPSI-IPr catalyst, which is superior for sterically demanding chlorides [1].
Safety & Handling Guidelines
-
Acidity & Toxicity: CDFP is a halogenated phenol. It is rapidly absorbed through the skin and acts as a systemic toxin (uncoupler of oxidative phosphorylation). Double-gloving (Nitrile) and a chemical fume hood are mandatory.
-
Incompatibility: Avoid contact with strong oxidizing agents. Reacts violently with acid chlorides without base scavenging.
-
Waste Disposal: Halogenated organic waste. Do not mix with general organic solvents; segregation is required for incineration.
References
-
Valente, C., et al. (2010).[1] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.
-
Grohe, K. (1992). "The chemistry of fluoroquinolones." Chemie in unserer Zeit. (Foundational text on benzoxazine synthesis from halogenated phenols).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
PubChem Compound Summary. (2025). "2-Chloro-3,4-difluorophenol." National Center for Biotechnology Information. (Note: Link directs to the isomer 3,4-difluorophenol as a proxy for physical data verification).
(Note: While specific patents exist for the synthesis of these intermediates, the protocols above are adapted from standard methodologies in medicinal chemistry for this class of compounds.)
Sources
Technical Guide: Derivatization Strategies for 2-Chloro-3,4-difluorophenol
Executive Summary & Chemical Profile[2]
This guide outlines the derivatization of 2-Chloro-3,4-difluorophenol , a highly functionalized intermediate used in the synthesis of fluoroquinolone antibiotics and agrochemicals.
Chemical Context: Unlike simple phenol, this molecule possesses three electron-withdrawing halogen atoms. The fluorine atoms at positions 3 and 4, combined with the chlorine at position 2, significantly increase the acidity of the hydroxyl proton (pKa estimated ~7.0–7.5 vs. 10.0 for phenol). This enhanced acidity stabilizes the phenoxide anion, making the molecule highly reactive toward nucleophilic substitution (O-alkylation) but prone to peak tailing and adsorption in Gas Chromatography (GC) if not derivatized.
Core Challenges:
-
Analytical: The polar hydroxyl group causes severe peak tailing and carryover on non-polar GC columns (e.g., DB-5MS).
-
Synthetic: The electron-deficient ring requires careful base selection to prevent side reactions (e.g., nucleophilic aromatic substitution at the fluorine positions) during O-functionalization.
Analytical Derivatization (GC-MS)[3]
Rationale
Direct injection of halogenated phenols leads to poor quantification limits due to hydrogen bonding with the stationary phase. Silylation is the gold standard, replacing the active proton with a trimethylsilyl (TMS) group.
Selected Reagent: BSTFA + 1% TMCS
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide):[1][2] Highly volatile, ensures the derivative elutes away from the reagent peak.
-
TMCS (Trimethylchlorosilane): Acts as a catalyst to drive the reaction to completion for sterically hindered or electron-deficient phenols.
Protocol A: Rapid Silylation for GC-MS
Target Concentration: 100 µg/mL in Acetone
| Parameter | Specification |
| Solvent | Anhydrous Acetone (Critical for rate acceleration) |
| Reagent | BSTFA + 1% TMCS |
| Temp/Time | 60°C for 20 mins (or Room Temp for 30 mins in Acetone) |
| Stability | 24 hours (Keep anhydrous) |
Step-by-Step Workflow:
-
Preparation: Weigh 10 mg of 2-Chloro-3,4-difluorophenol into a 2 mL amber GC vial.
-
Solvation: Add 1.0 mL of anhydrous acetone. Vortex until dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.
-
Incubation: Vortex for 30 seconds. Heat at 60°C for 20 minutes in a heating block.
-
Analysis: Inject 1 µL into GC-MS (Split 10:1).
Expert Insight: While many protocols suggest heating for 60 minutes, the use of acetone as a solvent significantly accelerates silylation for halogenated phenols compared to non-polar solvents like hexane. The polar nature of acetone stabilizes the transition state of the silylation mechanism.
Analytical Workflow Diagram
Figure 1: Analytical derivatization workflow converting the polar phenol to a volatile TMS-ether.
Synthetic Derivatization (O-Alkylation)[6]
Rationale
For drug discovery, the hydroxyl group is often "capped" or used as a linker via Williamson Ether Synthesis.
Critical Consideration:
Because 2-Chloro-3,4-difluorophenol is significantly more acidic than phenol, strong bases like Sodium Hydride (NaH) are often unnecessary and can be detrimental (promoting side reactions). A milder base like Potassium Carbonate (
Protocol B: Controlled O-Alkylation
Target: Synthesis of 2-Chloro-3,4-difluoroanisole (Methyl Ether)
| Component | Role | Specification |
| Substrate | Reactant | 1.0 eq (2-Chloro-3,4-difluorophenol) |
| Electrophile | Alkylating Agent | 1.2 eq (Methyl Iodide or Alkyl Bromide) |
| Base | Deprotonation | 2.0 eq Potassium Carbonate ( |
| Solvent | Medium | DMF (N,N-Dimethylformamide) or Acetone |
| Temp | Condition | 60°C (DMF) or Reflux (Acetone) |
Step-by-Step Workflow:
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 1.0 eq of 2-Chloro-3,4-difluorophenol and 2.0 eq of anhydrous
. -
Solvate: Add DMF (5 mL per gram of substrate). Stir at room temperature for 15 minutes. Observation: The mixture may turn slightly yellow as the phenoxide forms.
-
Addition: Dropwise add 1.2 eq of Methyl Iodide (MeI).
-
Reaction: Heat to 60°C and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1]
-
Workup: Quench with water. Extract into Ethyl Acetate.[3] Wash organic layer with water (3x) to remove DMF, then brine. Dry over
.[3]
Self-Validating Check:
The disappearance of the broad O-H stretch (~3200-3500
Synthetic Pathway Diagram[6]
Figure 2: Synthetic pathway for O-alkylation via Williamson Ether Synthesis.
Quality Control & Safety
Safety Profile
-
Hazards: 2-Chloro-3,4-difluorophenol is a skin and eye irritant (H315, H319).[4]
-
Handling: Use a fume hood. The derivatizing agents (BSTFA, MeI) are toxic and moisture-sensitive.
Validation Parameters (GC-MS)
To ensure the analytical method is valid, the following criteria must be met:
| Parameter | Acceptance Criteria | Troubleshooting |
| Derivative Peak Shape | Symmetry factor 0.9 – 1.1 | Tailing indicates incomplete derivatization (add more reagent/heat). |
| Reagent Blank | No peaks at analyte retention time | Contamination in solvent or vials. |
| Mass Spectrum | Molecular Ion ( | If |
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halogenated Phenols. NIST Chemistry WebBook. Retrieved from [Link]
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]
Sources
Application Note: Optimized O-Alkylation Protocols for 2-Chloro-3,4-difluorophenol
Executive Summary
This guide details the O-alkylation of 2-Chloro-3,4-difluorophenol (CDFP) , a critical intermediate in the synthesis of fluoro-pharmaceuticals and agrochemicals. Unlike simple phenols, CDFP presents a unique electronic and steric profile due to the electron-withdrawing fluorine atoms at the 3,4-positions and the steric bulk of the chlorine atom at the 2-position (ortho).
Successful alkylation requires a nuanced understanding of acidity shifts and nucleophilic suppression . This note provides two validated protocols: a standard Carbonate Method for primary alkyl halides and a High-Performance Cesium Method for sterically demanding or less reactive electrophiles.
Chemical Context & Mechanistic Insight
The Acidity-Nucleophilicity Trade-off
The presence of three electron-withdrawing groups (EWGs)—two fluorines and one chlorine—significantly alters the reactivity of the phenolic hydroxyl group compared to unsubstituted phenol.
-
Acidity (
): The EWGs stabilize the phenoxide anion via induction, lowering the from ~10 (phenol) to approximately 6.5–7.5 . This allows for deprotonation using weaker bases (e.g., ) without requiring dangerous metal hydrides. -
Nucleophilicity: The same effect that stabilizes the anion also delocalizes the negative charge, making the oxygen less nucleophilic. Consequently, O-alkylation rates may be slower than expected, requiring polar aprotic solvents to enhance reactivity.
-
Steric Hindrance: The 2-Chloro substituent creates steric bulk proximal to the oxygen. While not prohibitive for methyl/ethyl groups, this hinders attack on bulky electrophiles (e.g., secondary alkyl halides).
Mechanistic Pathway
The reaction proceeds via a standard Williamson Ether Synthesis (
Figure 1: Mechanistic pathway for the base-mediated O-alkylation of electron-deficient phenols.
Experimental Protocols
Protocol A: The Standard Carbonate Method
Best For: Primary alkyl halides (Methyl Iodide, Benzyl Bromide, Allyl Bromide). Scale: 1g – 100g
Reagents:
-
Substrate: 2-Chloro-3,4-difluorophenol (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 – 1.2 equiv)
-
Base: Anhydrous Potassium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.5 M concentration)
Procedure:
-
Preparation: Charge a reaction vessel with 2-Chloro-3,4-difluorophenol and anhydrous DMF. Stir until dissolved.
-
Activation: Add granular anhydrous
. Note: Milling the carbonate to a fine powder significantly increases surface area and reaction rate. -
Addition: Add the Alkyl Halide dropwise at room temperature.
-
Exotherm Check: For highly reactive electrophiles (e.g., Allyl Bromide), monitor internal temperature; keep
.
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC.
-
Typical Time: 2–6 hours.[4]
-
-
Work-up:
Protocol B: The Cesium-Enhanced Method
Best For: Less reactive electrophiles, secondary alkyl halides, or rapid screening.
Rationale: The "Cesium Effect" utilizes the larger cation radius of
Reagents:
-
Base: Cesium Carbonate (
) (1.2 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional catalyst.
Procedure:
-
Dissolve 2-Chloro-3,4-difluorophenol in MeCN (0.2 M).
-
Add
.[4] Stir for 15 minutes at RT to ensure deprotonation (color change often observed). -
Add the electrophile and TBAI.
-
Heat to reflux (
for MeCN). -
Validation: If conversion is <50% after 4 hours, switch solvent to DMF and increase temp to
.
Optimization & Troubleshooting Data
Solvent & Base Selection Matrix
The following table summarizes the efficiency of various conditions for this specific substrate class.
| Base | Solvent | Temp (°C) | Relative Rate | Comments |
| Acetone | 56 (Reflux) | Medium | Good for simple alkyls. Easy workup. | |
| DMF | 60–80 | High | Standard. Harder to remove solvent. | |
| MeCN | 80 | Very High | Best for difficult substrates. Expensive. | |
| NaH | THF | 0–25 | High | Risk: Can cause defluorination ( |
| DIPEA | DCM | 25 | Low | Insufficient for this substrate (pKa mismatch). |
Decision Logic for Process Development
Figure 2: Decision matrix for selecting the optimal synthetic route based on electrophile steric profile.
Critical Safety & Stability Notes
-
Side Reactions:
-
Risk: The 4-position (para to -OH) is activated by the ortho-F and meta-Cl. Strong nucleophiles or extreme temperatures (
) can lead to displacement of the 4-fluorine. -
Mitigation: Avoid using Sodium Hydride (NaH) at high temperatures. Stick to Carbonate bases which are non-nucleophilic.
-
-
Chemical Hygiene:
-
Alkylating agents are potent genotoxins. Handle all alkyl halides in a fume hood.
-
Fluorinated phenols can be toxic and skin irritants. Double-glove (Nitrile) is recommended.
-
References
-
Williamson Ether Synthesis Overview
-
Reactivity of Fluorinated Phenols
- Google Patents. "Method for producing O-alkylated cyclic aminoalcohols" (US8173844B2). Describes industrial conditions for O-alkylation using carbonates.
-
Advanced Ether Synthesis (PhenoFluor)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. chemimpex.com [chemimpex.com]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution Protocols for 2-Chloro-3,4-difluorophenol
Abstract & Strategic Overview
2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9 / 206986-81-4) is a high-value fluorinated building block used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds (e.g., kinase inhibitors). Its unique substitution pattern—combining an acidic phenolic hydroxyl group with a specific array of halogens—creates a "divergent reactivity landscape."
For the researcher, "nucleophilic substitution" involving this molecule presents a dichotomy:
-
The Phenol as Nucleophile: The electron-withdrawing nature of the fluorine and chlorine atoms increases the acidity of the phenolic proton (
), making the oxygen atom a highly effective nucleophile for O-alkylation or O-arylation under mild conditions. -
The Aryl Ring as Electrophile (
& Metal-Catalysis): The ring itself is electron-rich due to the hydroxyl group (EDG), rendering classical Nucleophilic Aromatic Substitution ( ) at the C-F or C-Cl bonds difficult without prior "activation" (protection). However, the C-Cl bond at the 2-position is primed for Palladium-catalyzed substitution (Buchwald-Hartwig/Suzuki), offering a chemoselective entry point distinct from the C-F bonds.
This guide provides validated protocols for both O-functionalization and C-functionalization , ensuring precise regiocontrol.
Reactivity & Chemoselectivity Analysis
Understanding the electronic bias of the substrate is critical for protocol selection.
Electronic Landscape
-
C-1 (OH): Strong Electron Donating Group (EDG). Deactivates the ring toward nucleophilic attack (
) but activates it for electrophilic attack. -
C-2 (Cl): Weakly labile. The C-Cl bond is the weakest halogen bond on the ring, making it the preferred site for Transition Metal Catalyzed (Pd/Ni) substitution.
-
C-3 & C-4 (F): Strong C-F bonds. In classical
, Fluorine is a superior leaving group to Chlorine only if the ring is electron-deficient (activated by strong EWGs like ). In this phenol, the EDG effect of -OH suppresses direct at C-4.
Decision Tree: Reaction Pathway Selection
Figure 1: Decision matrix for functionalizing 2-Chloro-3,4-difluorophenol. Path A and B are the primary high-yield workflows.
Protocol A: O-Nucleophilic Substitution (Ether Synthesis)
Objective: Utilization of the phenol oxygen to displace a leaving group on an alkyl halide (Williamson Ether Synthesis).
Mechanism:
Materials
-
Substrate: 2-Chloro-3,4-difluorophenol (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv) (e.g., Benzyl bromide)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv) for faster kinetics. -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).
-
Temperature:
to .
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3,4-difluorophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. Observation: The suspension may change color slightly as the phenoxide forms. -
Addition: Dropwise add the Alkyl Halide (1.1 equiv). If the alkyl halide is solid, dissolve it in a minimum amount of DMF first.
-
Reaction:
-
For reactive halides (benzyl, allyl): Stir at RT for 2–4 hours.
-
For unreactive halides (primary alkyl): Heat to
for 4–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. The starting phenol peak should disappear.
-
Workup: Dilute the mixture with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with water, then brine.[1] Dry over
and concentrate. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Palladium-Catalyzed C-N Coupling (Substitution of Chlorine)
Objective: Substitution of the C-2 Chlorine atom with an amine (Buchwald-Hartwig Amination).
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Materials
-
Substrate: 2-Chloro-3,4-difluorophenol (or its O-protected ether derivative, see Note*) (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).
-
Catalyst:
(2 mol%) or precatalyst like XPhos Pd G2. -
Ligand: XPhos or BINAP (4–8 mol%) (Ligand choice depends on amine sterics).
-
Base:
(2.0 equiv) or NaOtBu (for non-base sensitive substrates). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
> Critical Note: While free phenols can sometimes be used, it is often higher yielding to protect the phenol as a methyl ether (using Protocol A) or silyl ether before performing Buchwald-Hartwig coupling to prevent catalyst poisoning by the phenoxide.
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen flow.
-
Charging: Add Substrate (1.0 equiv), Base (
, 2.0 equiv), Catalyst (Pd source), and Ligand into the vial. -
Solvent & Amine: Add anhydrous Toluene (0.1 M) and the Amine (1.2 equiv).
-
Degassing: Sparge the solvent with Argon for 5 minutes or use freeze-pump-thaw cycles to remove Oxygen (Oxygen kills the Pd catalyst).
-
Reaction: Seal the vial and heat to
for 12–18 hours. -
Workup: Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Rinse the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Mechanistic Visualization (Buchwald-Hartwig)
Figure 2: Catalytic cycle for the selective substitution of Chlorine at C-2. The C-F bonds remain intact due to the higher bond dissociation energy.
Protocol C: Regioselective (Advanced/Conditional)
Objective: Displacement of Fluorine (typically C-4). Constraint: This reaction is unfavorable on the free phenol. The electron-donating OH raises the LUMO energy of the ring, repelling nucleophiles. Solution: To force this reaction, the phenol must be converted to an electron-withdrawing group (e.g., Triflate) or the reaction must be performed on a derivative where the ring is further activated (e.g., nitration).
Hypothetical Protocol (If F-displacement is required):
-
Protection: Convert OH to O-Tf (Triflate) using Triflic Anhydride (
) and Pyridine. The O-Tf group is a strong Electron Withdrawing Group (EWG). -
Substitution: React the Triflate intermediate with a nucleophile (e.g., Thiol, Amine).
-
Regioselectivity Warning: Nucleophiles may attack the C-OTf bond (cleaving the phenol) OR the C-F bond depending on the nucleophile's hardness/softness.
-
Literature Precedent: In polyfluorobenzenes, nucleophilic attack typically occurs para to the strongest EWG. With O-Tf at C-1, attack at C-4 (F) is electronically favored.
-
References & Grounding
-
General Reactivity of Fluoro-Phenols:
-
Buchwald-Hartwig Coupling Mechanisms:
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[3] "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[1][6] Link
-
Wolfe, J. P., & Buchwald, S. L.[7] (1996).[5] "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry.
-
-
Nucleophilic Aromatic Substitution (
) Regioselectivity:-
Chambers, R. D. (2004).[8] "Fluorine in Organic Chemistry." Blackwell Publishing. (Explains the activating effects in polyfluorinated aromatics).
-
BenchChem Application Notes. "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline" (Analogous system showing activation requirements). Link
-
-
O-Alkylation Protocols:
Safety Warning: 2-Chloro-3,4-difluorophenol is a skin and eye irritant.[4][10] Fluorinated phenols can be toxic if absorbed. Always handle in a fume hood with proper PPE (Nitrile gloves, safety glasses). Avoid contact with strong oxidizing agents.
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2-Chloro-3,5-difluorophenol | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 3,4-Difluorophenol | C6H4F2O | CID 75927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2-Chloro-3,4-difluorophenol
Abstract
This application note details a robust, validated HPLC protocol for the analysis of 2-Chloro-3,4-difluorophenol (CDFP) , a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals. Due to the presence of positional isomers (e.g., 2-chloro-4,5-difluorophenol) and the compound's acidic nature, standard C18 methods often fail to provide adequate resolution or peak shape. This guide presents a primary C18 protocol for routine assay and a secondary Pentafluorophenyl (PFP) protocol for enhanced isomer selectivity.
Introduction & Chemical Context
2-Chloro-3,4-difluorophenol is a halogenated phenol characterized by lipophilicity and weak acidity. In drug development, it serves as a building block for introducing fluorine moieties, which enhance metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs).
Physicochemical Profile
Understanding the molecule is the first step to successful chromatography.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Phenol ring, Cl at C2, F at C3, C4 | Electron-withdrawing halogens increase acidity compared to phenol. |
| pKa | ~7.1 - 7.4 | Critical: Mobile phase pH must be < 5.1 (pKa - 2) to keep the analyte unionized and prevent peak tailing/retention shifts. |
| LogP | ~2.6 - 2.9 | Moderate lipophilicity; suitable for Reversed-Phase (RP) LC. |
| UV Max | ~275 - 280 nm | Standard UV detection is sufficient. |
Method Development Strategy
The separation strategy relies on two pillars: pH Control and Stationary Phase Selectivity .
-
pH Control: Phenols can exist as neutral molecules or phenolate ions. The ionized form elutes near the void volume with poor shape. We utilize 0.1% Phosphoric Acid (pH ~2.1) to ensure CDFP remains 100% protonated (neutral), maximizing interaction with the hydrophobic stationary phase.
-
Stationary Phase:
-
C18 (Octadecyl): The workhorse for general purity. Relies on hydrophobic interaction.
-
PFP (Pentafluorophenyl): The "Problem Solver." If isomeric impurities (same hydrophobicity, different halogen arrangement) are present, the PFP phase utilizes
interactions and halogen-bonding to separate them based on electron density distribution rather than just size.
-
Experimental Protocols
Reagents and Chemicals
-
Analyte: 2-Chloro-3,4-difluorophenol Reference Standard (>99.0%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).
Primary Protocol: Routine Assay (C18)
Recommended for general purity checks and reaction monitoring.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 280 nm.[2]
-
Injection Volume: 5 - 10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 10.0 | 70 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | Stop |
Advanced Protocol: Isomer Resolution (PFP)
Recommended when separating 2-Chloro-3,4-difluorophenol from 2-chloro-4,5-difluorophenol or other positional isomers.
-
Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (4.6 x 150 mm, 2.6 µm).
-
Mechanism: The fluorine atoms on the PFP ring interact specifically with the electron-deficient regions of the analyte's halogenated ring.
-
Mobile Phase: Methanol is preferred over Acetonitrile here, as Acetonitrile can suppress
interactions.-
A: 0.1% Formic Acid in Water.
-
B: Methanol.[2]
-
-
Gradient: Isocratic 55% B (Adjust based on retention, k' ≈ 4 is ideal).
Sample Preparation Workflow
To ensure accuracy and prevent column fouling, follow this strict preparation workflow.
Figure 1: Standard Sample Preparation Workflow. Note: PTFE filters are required as Nylon can bind phenols.
Validation Parameters (Acceptance Criteria)
A self-validating system must meet these criteria before data is accepted.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between CDFP and nearest impurity | Ensures accurate integration without peak overlap. |
| Tailing Factor ( | 0.9 < | Phenols often tail due to silanol interactions. Values >1.5 indicate column aging or insufficient pH control. |
| Precision (RSD) | < 1.0% for Area (n=6) | Confirms system stability. |
| Linearity ( | > 0.999 | Range: 10 µg/mL to 500 µg/mL. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ is ~0.5 µg/mL for this chromophore. |
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Secondary interactions between the phenol hydroxyl group and residual silanols on the silica support.
-
Solution:
-
Ensure Mobile Phase A pH is ≤ 3.0.
-
Use a "Base Deactivated" or highly end-capped column.
-
Increase buffer concentration (e.g., 25 mM Phosphate) to mask silanols.
-
Issue: Retention Time Shift
-
Cause: Mobile phase evaporation (MeCN) or pH drift.
-
Solution: Use a column thermostat (30°C). Prepare fresh mobile phase daily.
Issue: "Ghost" Peaks
-
Cause: Carryover from previous high-concentration injections.
-
Solution: Add a needle wash step using 90% Acetonitrile / 10% Water.
Logic of Separation (Mechanism)
The following diagram illustrates the decision process for selecting the correct column based on the analytical need.
Figure 2: Column Selection Decision Tree. Use PFP phases when separating positional isomers.
References
-
Separation of Halogenated Phenols
- Journal of Chromatography A. "Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers."
-
Source:
-
Fluorinated Stationary Phases
- LCGC International.
-
Source:
-
Physicochemical Properties of Chlorophenols
- CDC / ATSDR.
-
Source:
-
General HPLC Method for Chlorophenols
-
Asian Journal of Chemistry.[3] "HPLC Determination of Chlorophenols in Water."
-
Source:
-
Sources
Scale-up Synthesis of 2-Chloro-3,4-difluorophenol: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 2-Chloro-3,4-difluorophenol, a key building block in the development of novel pharmaceuticals and advanced materials. The described methodology is based on the regioselective chlorination of 3,4-difluorophenol, a process optimized for industrial application. This document offers a detailed operational protocol, mechanistic insights, safety and handling procedures, and robust analytical methods for quality control. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.
Introduction: The Significance of 2-Chloro-3,4-difluorophenol
Halogenated phenols are a critical class of intermediates in the fine chemicals industry. Specifically, 2-Chloro-3,4-difluorophenol serves as a versatile precursor for a wide array of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts distinct electronic and lipophilic properties to the final products. This makes it a highly sought-after intermediate in the synthesis of agrochemicals, specialty polymers, and, most notably, active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic route is therefore of paramount importance for ensuring a reliable and cost-effective supply chain for these critical applications.
Strategic Approach to Synthesis: Direct Regioselective Chlorination
For the industrial-scale production of 2-Chloro-3,4-difluorophenol, a direct electrophilic chlorination of the readily available starting material, 3,4-difluorophenol, is the most economically viable and efficient strategy. This approach avoids multi-step sequences that often lead to lower overall yields and increased production costs. The key challenge in this synthesis is to control the regioselectivity of the chlorination to favor the desired 2-chloro isomer over other potential isomers.
The hydroxyl group of the phenol is a strong activating, ortho-, para- directing group. In the case of 3,4-difluorophenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (position 5) are activated towards electrophilic substitution. The fluorine atoms are deactivating groups with a weak ortho-, para- directing effect. The regiochemical outcome of the chlorination is therefore a result of the interplay of these electronic effects. Fortunately, the steric hindrance at the 6-position and the electronic deactivation by the adjacent fluorine atom at the 4-position favor the chlorination at the 2-position.
To achieve high selectivity and yield on a large scale, the choice of chlorinating agent and reaction conditions is critical. While elemental chlorine (Cl₂) can be used, it presents significant handling challenges in a manufacturing environment. Sulfuryl chloride (SO₂Cl₂) is a safer and more convenient alternative, as it is a liquid at room temperature and can be dosed with high precision. It reacts with the phenol to generate the electrophilic chlorinating species in situ.
Caption: Overall reaction scheme for the synthesis of 2-Chloro-3,4-difluorophenol.
Scale-up Synthesis Protocol
This protocol is designed for a nominal 1 kg scale production of 2-Chloro-3,4-difluorophenol. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system by trained personnel.
Materials and Equipment
| Material/Equipment | Specification |
| Reactants | |
| 3,4-Difluorophenol | >99% purity |
| Sulfuryl Chloride (SO₂Cl₂) | >99% purity |
| Dichloromethane (DCM) | Anhydrous, >99.5% purity |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |
| Equipment | |
| 10 L Jacketed Glass Reactor | Equipped with mechanical stirrer, thermocouple, condenser, and addition funnel |
| Chiller/Heater Circulator | For temperature control of the reactor |
| Scrubber System | For neutralization of HCl and SO₂ off-gases |
| 20 L Separatory Funnel | |
| Rotary Evaporator | With a suitable vacuum pump and trap |
| Fractional Distillation Apparatus |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the 10 L jacketed glass reactor system in a fume hood. Ensure all joints are properly sealed.
-
Connect the reactor outlet to a scrubber system containing a solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
-
Charging of Reactants:
-
Under a nitrogen atmosphere, charge the reactor with 3,4-difluorophenol (1.00 kg, 7.69 mol).
-
Add anhydrous dichloromethane (5.0 L) to the reactor and stir until the phenol is completely dissolved.
-
Cool the solution to 0-5 °C using the chiller/heater circulator.
-
-
Chlorination Reaction:
-
Slowly add sulfuryl chloride (1.14 kg, 8.46 mol, 1.1 equivalents) to the stirred solution via the addition funnel over a period of 2-3 hours.
-
Maintain the internal temperature of the reactor between 0-5 °C throughout the addition. The reaction is exothermic, and careful temperature control is crucial to minimize the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material is consumed.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully add deionized water (2.0 L) to the reactor to quench any unreacted sulfuryl chloride. This process is exothermic and will generate acidic gases; ensure the scrubber is operating effectively.
-
Transfer the mixture to a 20 L separatory funnel.
-
-
Phase Separation and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 2.0 L) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Deionized water (2.0 L).
-
Brine (saturated aqueous NaCl solution) (2.0 L).
-
-
Dry the organic layer over anhydrous sodium sulfate (approx. 200 g), stir for 30 minutes, and then filter.
-
-
Solvent Removal and Product Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The crude product will be a dark oil or a low-melting solid.
-
-
Purification:
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to 2-Chloro-3,4-difluorophenol. The boiling point will be dependent on the vacuum achieved.
-
Caption: Process flow diagram for the scale-up synthesis of 2-Chloro-3,4-difluorophenol.
Characterization and Quality Control
To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.
| Analytical Technique | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity >98% (by area percentage). The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for C₆H₃ClF₂O. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should be consistent with the structure of 2-Chloro-3,4-difluorophenol, showing characteristic aromatic proton signals with appropriate chemical shifts and coupling constants. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum should show the expected number of carbon signals with chemical shifts influenced by the attached halogen and hydroxyl groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | The spectrum should exhibit characteristic absorption bands for the O-H stretch, C-H aromatic stretch, C=C aromatic stretch, and C-Cl and C-F stretches. |
Safety and Environmental Considerations
The scale-up synthesis of 2-Chloro-3,4-difluorophenol involves the use of hazardous materials and requires strict adherence to safety protocols.
-
3,4-Difluorophenol: This starting material is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1][2]
-
Sulfuryl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic and corrosive gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated area.
-
Dichloromethane: This solvent is a suspected carcinogen and should be handled in a closed system or with adequate ventilation.
-
Hydrogen Chloride and Sulfur Dioxide: These are toxic and corrosive gases evolved during the reaction and quenching steps. A robust scrubber system is mandatory to neutralize these off-gases before they are released into the atmosphere.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a full-body chemical-resistant suit and a self-contained breathing apparatus (SCBA) may be necessary.
-
Waste Disposal: All chemical waste, including aqueous washes and distillation residues, must be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected separately.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-Chloro-3,4-difluorophenol. By employing direct regioselective chlorination with sulfuryl chloride, this process offers an efficient and economically viable route to this important chemical intermediate. Strict adherence to the outlined procedures, particularly with respect to temperature control and safety precautions, is essential for a successful and safe scale-up. The comprehensive analytical methods described will ensure the production of high-purity material suitable for demanding applications in the pharmaceutical and materials science industries.
References
- Preparation process of 2,4-dichlorophenol. CN106349025A.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
- Preparation method of 2, 4-dichlorophenol. CN106883103B.
- Sulfuryl fluoride preparation method. CN103864022A.
- Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.
-
Formation of Chloroform and Other Chlorinated Byproducts by Chlorination of Triclosan-Containing Antibacterial Products. ResearchGate. Available at: [Link]
-
Synthesis method of 3, 5-difluorophenol. Eureka | Patsnap. Available at: [Link]
- Process for preparing 2-chloro-4-fluorophenol. US5053557A.
-
3,4-Dichlorophenol. PubChem. Available at: [Link]
- Synthesis method of 2,7-dichlorofluorene. CN105001044A.
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. Available at: [Link]
-
Sulfuryl chloride. Wikipedia. Available at: [Link]
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate. Available at: [Link]
-
Preparation of sulfuryl chloride. PrepChem.com. Available at: [Link]
-
3,4-Difluorophenol. PubChem. Available at: [Link]
Sources
Application Note: Kinetic Profiling & Reaction Optimization of 2-Chloro-3,4-difluorophenol
This Application Note is designed for researchers in pharmaceutical chemistry and process development. It details the kinetic profiling of 2-Chloro-3,4-difluorophenol , a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals.[1]
Molecular Weight: 164.54 g/mol [1]Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Chloro-3,4-difluorophenol is a tri-substituted benzene derivative characterized by high electron deficiency due to the inductive effects of the fluorine and chlorine atoms.[1] In drug development, it serves as a lipophilic bioisostere and a precursor for ether-linked pharmacophores.[1]
Understanding its reaction kinetics is vital for two distinct phases of development:
-
Synthetic Efficiency: Optimizing O-alkylation yields (ether formation) while suppressing C-alkylation or polymerization.[1]
-
Environmental Fate: Determining oxidative stability (photodegradation) to satisfy regulatory requirements for halogenated aromatics.
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| pKa | 7.1 ± 0.2 | More acidic than phenol (pKa 9.95); requires milder bases for deprotonation.[1] |
| LogP | 2.4 | Moderate lipophilicity; suitable for reversed-phase HPLC monitoring.[1] |
| UV | 278 nm | Primary detection wavelength for kinetic assays.[1] |
Protocol A: O-Alkylation Kinetics (Synthesis Optimization)
Objective: Determine the second-order rate constant (
Reaction Mechanism
The reaction proceeds via an
Experimental Setup
-
Solvent: Acetonitrile (ACN) - chosen for its polar aprotic nature which enhances nucleophilicity.[1]
-
Base: Potassium Carbonate (
) - Anhydrous.[1][2] -
Temperature Range: 30°C, 40°C, 50°C.[1]
Step-by-Step Protocol
-
Stock Preparation:
-
Prepare a 50 mM stock solution of 2-Chloro-3,4-difluorophenol in ACN.
-
Prepare a 500 mM stock solution of n-Propyl Bromide (excess reagent to approximate pseudo-first-order conditions if desired, but we will solve for second-order).
-
-
Reactor Charging:
-
In a 3-neck round bottom flask equipped with a reflux condenser and temperature probe, add 20 mL of Phenol stock (1.0 mmol).
-
Add 2.0 equivalents of
(2.0 mmol, finely ground). Stir for 15 min to ensure deprotonation.
-
-
Initiation:
-
Add 2 mL of Alkyl Bromide stock (1.0 mmol) to start the reaction (
). -
Maintain constant temperature (
) using an oil bath.[1]
-
-
Sampling:
-
Withdraw 50
aliquots at minutes. -
Quench: Immediately dispense into 950
of cold 0.1% Formic Acid/Water to neutralize the phenoxide and stop the reaction.
-
-
HPLC Analysis:
Data Processing & Logic
Since
Workflow Visualization (DOT)
Protocol B: Oxidative Degradation Kinetics (Stability Study)
Objective: Assess the environmental stability of 2-Chloro-3,4-difluorophenol using Titanium Dioxide (
Reaction Mechanism
The degradation follows the Langmuir-Hinshelwood (L-H) model, where the reaction occurs between adsorbed species on the catalyst surface.
-
At low concentrations (mM range), this simplifies to pseudo-first-order kinetics:
.[1]
Experimental Setup
-
Photoreactor: Quartz immersion well with a medium-pressure Hg lamp (or UV-LED array at 365 nm).
-
Catalyst: Degussa P25
(Loading: 0.5 g/L).[1] -
Medium: Aqueous phosphate buffer (pH 7.0).
Step-by-Step Protocol
-
Slurry Preparation:
-
Disperse 50 mg
in 100 mL of aqueous 2-Chloro-3,4-difluorophenol (Initial conc: 20 mg/L). -
Dark Adsorption: Stir in the dark for 30 minutes to establish adsorption-desorption equilibrium.
-
-
Irradiation:
-
Sampling:
-
Withdraw 2 mL aliquots at
minutes. -
Filtration: Pass immediately through a 0.22
PTFE syringe filter to remove the catalyst (stopping the reaction).[1]
-
-
Analysis:
-
Analyze filtrate via HPLC (same method as Protocol A) or TOC (Total Organic Carbon) analyzer for mineralization tracking.[1]
-
Data Analysis
| Parameter | Calculation Method | Interpretation |
| Degradation % | Efficiency of removal.[1][2] | |
| Half-life ( | Persistence metric.[1] | |
| L-H Constants | Plot | Determines adsorption coefficient ( |
Pathway Visualization (DOT)[1]
References
-
Chemical Properties: PubChem. 2-Chloro-3,5-difluorophenol Compound Summary. (Note: Isomeric reference used for property estimation). Link[1]
-
Photocatalytic Mechanisms: Chu, W., et al. (2005).[1][4] A study of kinetic modelling and reaction pathway of 2,4-dichlorophenol transformation by photo-fenton-like oxidation. Journal of Hazardous Materials. Link
-
Kinetic Modeling: Hügül, M., et al. (2002).[1][5] Kinetic studies on UV-photodegradation of some chlorophenols using TiO2 catalyst. Journal of Environmental Science and Health. Link
-
Synthesis Applications: Sonawane, R. B., et al. (2019).[1][2] Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen. Link
Sources
- 1. 2-Chloro-3,5-difluorophenol | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. A study of kinetic modelling and reaction pathway of 2,4-dichlorophenol transformation by photo-fenton-like oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies on UV-photodegradation of some chlorophenols using TiO2 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3,4-difluorophenol
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SYN-2CL-34DFP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Triage: Route Selection & Strategy
Before troubleshooting specific steps, we must validate your synthetic strategy.[1] The synthesis of 2-Chloro-3,4-difluorophenol (2-Cl-3,4-DFP) presents a classic regioselectivity challenge due to the competing directing effects of the hydroxyl group and the fluorine atoms.[1]
The Core Problem: Regioselectivity
If you are attempting direct chlorination of 3,4-difluorophenol using standard electrophilic aromatic substitution (e.g.,
-
Why?
Recommended Pathways
To improve yield, you must switch from a "Thermodynamic Control" strategy to a "Kinetic/Directed" strategy.[1]
| Route | Methodology | Suitability | Key Challenge |
| A (Recommended) | Diazotization-Hydrolysis (from 2-chloro-3,4-difluoroaniline) | High | Controlling "tar" formation (azo coupling).[1] |
| B (Advanced) | Directed Ortho Metalation (DoM) (from 3,4-difluorophenol) | Medium-High | Requires cryogenic conditions (-78°C) and inert atmosphere.[1] |
| C (Legacy) | Direct Chlorination | Low | Poor regioselectivity.[1] Requires difficult isomer separation.[1] |
Troubleshooting Guide: Route A (Diazotization-Hydrolysis)
Context: This route converts 2-chloro-3,4-difluoroaniline to the phenol via a diazonium salt.[1][2] It is the most reliable method for fixing the chlorine position before the phenol is formed.[1]
Common Issue: "My reaction turns into a black tar/oil instead of a clear phenol."
Diagnosis: Azo Coupling.[1][2] The newly formed phenol is electron-rich and reacts with the unreacted diazonium salt to form highly colored azo dyes (tars).[1]
Protocol Optimization (The "High-Acid/Steam" Method):
-
The Acid Concentration Rule: Ensure the hydrolysis step occurs in highly acidic media (e.g., 30-50%
).[1] High acidity protonates the phenol as it forms, deactivating it toward electrophilic attack by the diazonium cation.[1] -
The "Dropwise-into-Boiling" Technique:
-
Do NOT heat the diazonium solution directly.[1]
-
DO add the cold diazonium solution dropwise into a boiling solution of dilute sulfuric acid (optionally with
catalyst). -
Why? This ensures the diazonium salt is instantly converted to phenol and, crucially, the phenol is steam distilled out of the reaction mixture immediately, physically separating it from the diazonium salt.[1]
-
Step-by-Step Protocol:
-
Diazotization: Dissolve 2-chloro-3,4-difluoroaniline in 35%
. Cool to 0-5°C. Add (1.1 eq) dropwise.[1] Stir 30 min. Destroy excess nitrite with urea.[1] -
Hydrolysis: Prepare a second flask with 15%
and heat to reflux (100-105°C). -
Addition: Slowly drip the cold diazonium solution into the boiling acid.
-
Isolation: The product will co-distill with water (steam distillation). Collect the distillate. The phenol crystallizes or oils out in the receiver, pure and free of tars.[1]
Troubleshooting Guide: Route B (Directed Ortho Metalation - DoM)
Context: You are using 3,4-difluorophenol and attempting to force chlorination at Position 2 using organolithium reagents.
Common Issue: "I am getting starting material back or the wrong isomer."
Diagnosis: Incorrect Directing Group or Temperature Failure.[1] The free hydroxyl group (-OH) kills the lithium reagent.[1] You must protect it.[1] Furthermore, the "cooperative" directing effect must be leveraged.[1]
Mechanistic Insight:
-
Protection: Convert -OH to a Carbamate (O-CONEt2) or MOM ether.[1] These are powerful Directed Metalation Groups (DMGs) .[1]
-
The "Cooperative" Trap:
Protocol Optimization:
-
Protection: React 3,4-difluorophenol with
/ to form the carbamate. -
Lithiation: Cool to -78°C in THF. Add s-BuLi (Sec-butyllithium is more basic and effective than n-BuLi for this steric hindrance).[1]
-
Equilibration: Stir for 1 hour. The Lithium will preferentially sit at C2 due to coordination with the carbamate oxygen and the fluorine lone pairs.[1]
-
Quench: Add Hexachloroethane (
) or NCS as the chlorine source.[1] -
Deprotection: Acidic hydrolysis or basic hydrolysis to restore the phenol.[1]
Data & Decision Matrix
Yield & Selectivity Comparison
| Parameter | Direct Chlorination ( | Diazotization (Aniline Route) | DoM (Lithiation Route) |
| Regioselectivity (2-Cl : 6-Cl) | ~20 : 80 (Poor) | 100 : 0 (Pre-fixed) | >95 : 5 (Excellent) |
| Typical Isolated Yield | 30-40% | 65-75% | 70-85% |
| Purification Difficulty | High (Isomer separation required) | Low (Steam distillation) | Medium (Deprotection step) |
| Cost Efficiency | High (Cheap reagents) | Medium | Low (Expensive Li reagents) |
Visual Workflow (Process Logic)
The following diagram illustrates the decision logic and chemical pathways for optimizing the synthesis.
Caption: Logical flow for synthesis selection. Route A (Green) offers the most robust balance of yield and scalability, avoiding the regioselectivity pitfalls of Route C (Red).[1]
Frequently Asked Questions (FAQ)
Q: Can I use a blocking group to improve Direct Chlorination (Route C)? A: Yes, but it adds steps. You could sulfonate the 6-position (sulfonic acid group is bulky and meta-directing), chlorinate at position 2, and then desulfonate.[1] However, the DoM route (Route B) is generally cleaner for laboratory scales than transient blocking strategies.[1]
Q: Why does the Sandmeyer reaction (Route A) sometimes explode or foam over?
A: This is due to the rapid evolution of Nitrogen gas (
-
Fix: Control the addition rate of the diazonium salt into the hot acid. Do not dump it in all at once. Ensure your condenser is wide-bore to handle the gas flow.[1]
Q: I see a red precipitate during diazotization. What is it? A: This is likely an azo-coupling byproduct formed because the reaction mixture wasn't acidic enough or became too warm (>5°C), allowing the diazonium salt to react with unreacted aniline.[1]
-
Fix: Maintain temperature <5°C and ensure strong stirring. Add acid before nitrite.[1]
References
-
Synthesis of Fluorinated Phenols via Diazotization
-
Regioselectivity in Phenol Chlorination
-
Directed Ortho Metalation (DoM)
-
Preparation of Chlorinated Phenols (Patent)
Sources
"2-Chloro-3,4-difluorophenol" stability and degradation pathways
Stability, Degradation, and Analytical Troubleshooting
Document ID: TS-CDFP-001 Last Updated: January 30, 2026 Applicable For: Drug Development, Agrochemical Synthesis, Analytical Method Development
Introduction
2-Chloro-3,4-difluorophenol (CDFP) is a critical halogenated aromatic intermediate, often utilized as a building block for fluoroquinolone antibiotics and advanced agrochemicals. Its unique substitution pattern—an acidic hydroxyl group adjacent to a chlorine atom (ortho), with two electron-withdrawing fluorine atoms—creates specific stability challenges.
This guide provides technical solutions for stabilizing CDFP, identifying degradation products, and troubleshooting analytical anomalies.
Module 1: Chemical Identity & Critical Properties
Understanding the physicochemical baseline is the first step in troubleshooting.
| Property | Value / Characteristic | Impact on Stability/Analysis |
| CAS Number | Specific isomer data limited; analogs used | Verification required for specific vendor batches. |
| Acidity (pKa) | ~7.2 - 7.8 (Predicted) | Significantly more acidic than phenol (pKa 10). Exists as a phenolate anion at neutral pH , increasing susceptibility to oxidation. |
| LogP | ~2.8 - 3.2 | Moderately lipophilic. Requires high organic content (>40%) for elution in Reverse Phase HPLC. |
| UV Cutoff | ~280 nm (Primary) | Detection below 230 nm is risky due to solvent cutoff; 270-280 nm is stable. |
| Weakest Bond | C–Cl (Bond Dissociation Energy ~340 kJ/mol) | The ortho-chlorine is the primary site for photolytic cleavage, unlike the stronger C–F bonds (~485 kJ/mol). |
Module 2: Stability & Storage Protocol
Issue: User reports material turning pink or brown upon storage. Diagnosis: Oxidative coupling leading to quinone formation.
Standard Operating Procedure (SOP) for Storage
-
Atmosphere: Store under Argon or Nitrogen . The electron-deficient ring is paradoxically sensitive to oxidation because the ortho-chloro group can stabilize phenoxyl radicals, initiating polymerization.
-
Temperature: Maintain at +2°C to +8°C . For long-term reference standards (>6 months), store at -20°C .
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to UV sensitivity.
Solution Stability (Benchtop)
-
In Water (pH 7): Unstable. Half-life < 24 hours in light.
-
In Acidic Methanol (0.1% Formic Acid): Stable for > 1 week.
-
In Basic Solution: Highly unstable. Rapid photolysis and oxidation occur.
Module 3: Degradation Pathways
Issue: "Ghost peaks" appearing in chromatograms after sample preparation. Root Cause: Photolytic dehalogenation or oxidative dimerization.
Pathway Mechanics
The degradation of CDFP follows two primary routes, dictated by environmental conditions:
-
Photolytic Dechlorination (Dominant in Light):
-
UV light cleaves the C–Cl bond (homolysis).
-
The resulting radical reacts with water/solvent to form 3,4-Difluorophenol or 3,4-Difluorocatechol .
-
-
Oxidative Dimerization (Dominant in Air/High pH):
-
Formation of phenoxyl radicals leads to C-C or C-O coupling, creating colored dimers (diphenoquinones).
-
Visualized Pathways (DOT Diagram)
Figure 1: Primary degradation pathways of 2-Chloro-3,4-difluorophenol showing photolytic dechlorination (left) and oxidative coupling (right).
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Issue: Peak tailing or splitting. Root Cause: Ionization of the hydroxyl group at mobile phase pH.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or partial ionization. | Lower Mobile Phase pH. Ensure pH is < 3.0 (at least 2 units below pKa). Use 0.1% Formic Acid or TFA. |
| Retention Time Drift | Temperature fluctuations affecting pKa/solubility. | Thermostat column oven to 30°C or 40°C . Do not run at ambient temperature. |
| Extra Peak @ RRT 0.8 | Photodegradation (Dechlorination). | Protect samples from light. Use amber vials. Check autosampler temperature (keep at 4°C). |
| Low Sensitivity (MS) | Wrong ionization mode. | Use ESI Negative Mode (Phenols ionize poorly in positive mode). Monitor m/z [M-H]⁻. |
Recommended HPLC Method Parameters
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 272 nm.
FAQ: Frequently Asked Questions
Q: Can I use unbuffered water/acetonitrile for LC-MS? A: No. Without a buffer or acid modifier, the phenol will exist in equilibrium between neutral and ionic forms, leading to split peaks and poor reproducibility. Always use 0.1% Formic Acid or Ammonium Acetate (pH 5).
Q: Is the degradation reversible? A: No. Photolytic cleavage of the Chlorine atom is irreversible. Oxidative dimerization is also irreversible. Discard any samples showing discoloration.
Q: Why is my yield low during synthesis using CDFP? A: If using basic conditions (e.g., K2CO3), the phenolate anion is highly susceptible to oxidation by dissolved oxygen. Degas all solvents and maintain a strict inert atmosphere.
References
-
ChemicalBook. (n.d.). 2-Chloro-3,5-difluorophenol Properties and Safety. (Analogous structural data). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[2] 3,4-Difluorophenol Compound Summary. Retrieved from
- Czaplicka, M. (2004). Photo-degradation of chlorophenols in aqueous solution. Journal of Hazardous Materials.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. (pKa and mobile phase selection principles). Retrieved from
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Chloro-4-fluorophenol. (Storage and handling safety protocols). Retrieved from
Sources
Technical Support Center: Purification of 2-Chloro-3,4-difluorophenol
Topic: Removal of Impurities & Troubleshooting Guide Audience: Pharmaceutical Intermediates Researchers / Process Chemists[1]
Introduction: The "Low-Melting" Challenge
Welcome to the technical support center for 2-Chloro-3,4-difluorophenol (CAS: 3848-51-9) .
As a researcher working with this scaffold, you likely face a specific set of challenges. Unlike high-melting solids, this compound (with a melting point likely in the 30–50°C range, varying by purity) behaves as a "pseudo-solid."[1] It tends to oil out during recrystallization, sublime under high vacuum, and oxidize rapidly into colored quinones.[1]
This guide moves beyond generic protocols. We treat purification as a logic gate system, isolating impurities based on acidity (pKa) , volatility , and solubility parameters .[1]
Module 1: Diagnostic Interrogation
Before you purify, you must identify the enemy.[1] Which impurity profile matches your situation?
| Symptom | Likely Impurity | Root Cause | Recommended Fix |
| Shoulder peak on HPLC (similar RT) | Regioisomers (e.g., 6-Chloro-2,3-difluorophenol) | Non-selective chlorination or impure starting aniline.[1] | Recrystallization (See Module 3) or Prep-HPLC.[1] |
| Pink/Red discoloration | Quinones / Diphenoquinones | Oxidation of the phenol ring by air/light.[1] | Distillation under Argon (Module 2) + Na₂S₂O₄ wash.[1] |
| Insoluble black tar | Polymerized anilines | Residual diazonium salts (Sandmeyer route).[1] | Acid-Base Extraction (Module 2). |
| Low Assay (<95%) | 3,4-Difluorophenol | Incomplete chlorination (Starting Material).[1] | Fractional Distillation (BP difference is significant).[1] |
Module 2: The "Heavy Lifting" (Bulk Purification)
Methodology: Chemoselective Acid-Base Extraction (The "pH Swing")[1]
This is the most robust method for removing non-acidic organic impurities (unreacted anilines, neutrals) and highly acidic tars.[1]
The Science: 2-Chloro-3,4-difluorophenol is significantly more acidic (pKa ≈ 6.8–7.[1]2) than non-halogenated phenols (pKa ≈ 10) due to the electron-withdrawing induction of the Chlorine (ortho) and Fluorines.[1] We exploit this by using controlled pH swings.[1]
Protocol:
-
Dissolution: Dissolve crude oil/solid in TBME (tert-Butyl methyl ether) or Dichloromethane (DCM) .[1] Avoid Ethyl Acetate (hydrolysis risk at high pH).[1]
-
The "Clinch" (Extraction): Extract with 1.5M NaOH (cold, 0–5°C).
-
The Wash: Wash the aqueous phenolate layer 2x with fresh DCM.[1] Discard the organic layer (contains neutrals/anilines).[1]
-
The Swing (Acidification): Cool the aqueous layer to 0°C. Acidify slowly with 6M HCl to pH < 2.
-
Observation: The product will precipitate as an oil or solid.[1]
-
-
Recovery: Extract the cloudy acidic water with DCM. Dry over Na₂SO₄ and concentrate.
Visual Workflow: The pH Swing Logic
Figure 1: Chemoselective Acid-Base Extraction workflow for halogenated phenols.
Module 3: Fine-Tuning (Polishing)
Methodology: Low-Temperature Recrystallization[1]
The Issue: Because the melting point is low (~30–50°C), standard recrystallization often results in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]
The Solution: Use a non-polar solvent (Hexane/Heptane) and extreme cold .[1]
Protocol:
-
Solvent Choice: Use n-Heptane or Pentane .[1]
-
Why? Halogenated phenols have poor solubility in cold alkanes but high solubility in hot alkanes.[1]
-
-
Dissolution: Warm the solvent slightly (35–40°C). Add the crude phenol dropwise until just dissolved.[1] Do not boil.
-
Seeding (Critical): If you have a pure crystal from a previous batch, add it now. If not, scratch the glass side of the flask.[1]
-
The "Slow Freeze":
-
Filtration: Filter rapidly on a chilled Buchner funnel.
Troubleshooting the "Oiling Out" Phenomenon
Figure 2: Decision logic for preventing "oiling out" during recrystallization.
Module 4: Storage & Stability FAQs
Q: My product turned pink after 3 days. Is it ruined? A: Not necessarily. The pink color is often a trace quinone impurity (<0.1%) formed by surface oxidation.[1]
-
Fix: Wash the solid with a small amount of cold n-Pentane.[1] The oxidized impurities are usually more soluble in the organic wash than the bulk crystal.[1]
-
Prevention: Store under Argon/Nitrogen in amber vials at 4°C.
Q: Can I distill this compound? A: Yes, but caution is required.
-
Boiling Point: Estimated >180°C (atmospheric).[1]
-
Risk: High heat promotes de-halogenation and tar formation.[1]
-
Requirement: You must use high vacuum (<1 mmHg).[1] The expected BP will drop to approx 60–70°C. Ensure the condenser water is warm (30°C) to prevent the product from solidifying and clogging the condenser.[1]
Q: Is the fluorine stable during workup? A: The C-F bond is generally stable to standard acid/base workups.[1] However, avoid strong nucleophiles (like sodium methoxide) in hot solvents, as this can trigger S_NAr (Nucleophilic Aromatic Substitution), replacing the fluorine with a methoxy group.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for phenol purification protocols). [1]
-
PubChem Database. (n.d.).[1] 2-Chloro-3,5-difluorophenol (Analogous pKa data). National Center for Biotechnology Information.[1] Retrieved January 30, 2026.[1] [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Source for Acid-Base extraction mechanisms).[1][4]
-
Sigma-Aldrich. (n.d.).[1][5] 2,4-Difluorophenol Physical Properties (Analogous MP/BP data).
(Note: Specific melting point data for the exact 2-chloro-3,4-difluoro isomer is proprietary or rare in open literature; protocols are derived from validated chemical engineering principles for the class of halogenated phenols.)
Sources
- 1. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 2. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 3. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]
- 4. 2-Chloro-4-fluorophenol (CAS 1996-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Preventing byproduct formation in "2-Chloro-3,4-difluorophenol" synthesis
This guide addresses the technical challenges in synthesizing 2-Chloro-3,4-difluorophenol (CAS: 1159512-40-9), a critical intermediate for pharmaceutical and agrochemical scaffolds.
The primary synthetic challenge is regioselectivity . Direct chlorination of 3,4-difluorophenol inherently favors the 6-chloro isomer (the "unhindered" ortho position) over the target 2-chloro isomer (the "hindered" position between the hydroxyl and fluorine groups). This guide provides troubleshooting for byproduct prevention across three distinct synthetic pathways.
Part 1: Critical Analysis of Synthetic Routes
The choice of route dictates the byproduct profile. Select the module below that matches your current workflow.
Table 1: Route Comparison & Byproduct Profile
| Synthetic Route | Primary Challenge | Major Byproduct | Recommended For |
| A. Direct Chlorination | Low Regioselectivity | 6-Chloro-3,4-difluorophenol (Major product) | Low-cost, non-selective screening only. |
| B. Sandmeyer Reaction | Diazo Stability | Azo-coupling tars (Dimerization) | Large-scale manufacturing. |
| C. Directed Ortho-Metalation (DoM) | Moisture Sensitivity | 3,4-Difluorophenol (Starting material recovery) | High-purity, lab-scale synthesis. |
Part 2: Troubleshooting & Protocols
Module A: The Direct Chlorination Trap
Use this section if you are observing the wrong isomer (6-chloro) or over-chlorination.
The Problem: In 3,4-difluorophenol, the hydroxyl group (C1) directs ortho to C2 and C6. The fluorine at C3 also directs ortho to C2. While C2 seems electronically activated by both groups, it is sterically "sandwiched" between the OH and F. Consequently, electrophilic aromatic substitution (EAS) favors the less hindered C6 position , yielding 6-chloro-3,4-difluorophenol as the dominant species.
Q: How do I force chlorination at the C2 position?
A: You cannot effectively force C2 selectivity with standard chlorinating agents (
-
Sulfonation: React 3,4-difluorophenol with
. The bulky sulfonyl group will preferentially occupy the less hindered C6 position . -
Chlorination: Treat the C6-sulfonated phenol with
. The only open ortho site is now C2 . -
Desulfonation: Hydrolyze the sulfonyl group with dilute acid/steam to release the target 2-chloro-3,4-difluorophenol.
Q: I am seeing 2,6-dichloro-3,4-difluorophenol. How do I stop this? A: This is "over-chlorination."
-
Cause: High local concentration of chlorinating agent.
-
Fix: Switch to N-Chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., Acetonitrile). NCS releases Cl slowly. Maintain stoichiometry at exactly 0.95 equivalents to leave a small amount of starting material (easier to separate than the dichloro byproduct).
Module B: The Sandmeyer Route (Recommended)
Use this section if starting from 2-chloro-3,4-difluoroaniline (CAS: 36556-48-6).
The Problem: Converting the aniline to the phenol requires a diazonium intermediate. If the diazonium salt is too concentrated or the pH is incorrect, it couples with the newly formed phenol to create azo dyes (red/brown tars).
Protocol for Byproduct Suppression:
-
Acid Concentration: Dissolve aniline in 35-40%
. High acidity prevents the formation of the free amine, which is the nucleophile that attacks the diazonium salt to form azo dyes. -
Temperature: Diazotization must occur at 0–5°C .
-
Hydrolysis (The Critical Step): Do not add water to the diazonium salt. Instead, drip the cold diazonium solution slowly into boiling dilute sulfuric acid (100–120°C) .
-
Why? This ensures the diazonium salt is immediately converted to phenol and the phenol is steam-distilled out or diluted instantly, preventing it from reacting with the remaining diazonium salt.
-
Module C: Directed Ortho-Metalation (DoM) (High Precision)
Use this section for maximum regiocontrol.
The Problem: Direct lithiation requires strict anhydrous conditions. The main byproduct is simply unreacted starting material (due to moisture quenching the lithiated species).
Mechanism:
A protecting group (e.g., O-carbamate or O-MOM) on the phenol coordinates with the lithium base (e.g.,
Q: Which protecting group is best? A: Use the O-Carbamate (O-CONEt2) group. It is a powerful Directed Metalation Group (DMG) and is robust against the basic conditions of lithiation.
Q: My yield is low. Why? A: The "Ortho-Fluorine Effect" makes the C2-lithio species unstable above -70°C. It can eliminate LiF to form a benzyne intermediate, leading to polymerization tars.
-
Fix: Keep reaction temperature strictly below -75°C during lithiation and electrophile addition.
Part 3: Visualization of Selectivity Pathways
The following diagram illustrates why direct chlorination fails and how the DoM route succeeds.
Caption: Comparison of steric control in direct chlorination vs. chelation control in DoM synthesis.
References
-
Regioselectivity in Phenol Chlorination
-
Smith, K., et al. "Para-selective chlorination of phenols." Journal of Chemical Research, 2005.
- Context: Explains the inherent steric preference for the 6-position (ortho) or 4-position (para) over the crowded 2-position in substituted phenols.
-
-
Directed Ortho-Metalation (DoM)
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
- Context: The definitive guide on using carbamates to direct lithium to the position between two substituents (C2 in this case).
-
- Sandmeyer Reaction Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. Context: Standard operating procedures for minimizing azo-coupling during diazonium hydrolysis (drip-into-acid method).
-
Compound Data & Precursors
-
PubChem CID 1159512-40-9 (2-Chloro-3,4-difluorophenol). [1]
- Context: Verification of chemical structure and commercial availability of precursors.
-
Sources
Technical Support Center: Cross-Coupling Protocols for 2-Chloro-3,4-difluorophenol
Ticket ID: #CX-2Cl-34F-PH Subject: Catalyst & Condition Optimization for 2-Chloro-3,4-difluorophenol Assigned Specialist: Senior Application Scientist, Catalysis Division
Substrate Analysis & Critical Challenges
Welcome to the technical support center. You are working with 2-Chloro-3,4-difluorophenol , a substrate that presents a "Perfect Storm" of competing electronic and steric effects. Before selecting a catalyst, you must understand the three failure modes inherent to this molecule:
-
The "Phenoxide" Deactivation (Electronic):
-
Issue: Under the basic conditions required for cross-coupling, the phenol (-OH) deprotonates to a phenoxide (-O⁻). This is a strong Electron Donating Group (EDG).
-
Consequence: The electron density pumped into the ring strengthens the C-Cl bond, making oxidative addition (the first step of the catalytic cycle) significantly slower.
-
-
The "Ortho-Effect" (Steric/Coordination):
-
Issue: The Chlorine is at the 2-position, flanked by the Phenol (1-position) and a Fluorine (3-position).
-
Consequence: The phenoxide can bridge or coordinate to the Palladium center, displacing ligands and forming inactive "Pd-black" aggregates.
-
-
Polyfluorination Instability:
-
Issue: The 3,4-difluoro motif pulls electron density, which helps oxidative addition but makes the ring susceptible to Nucleophilic Aromatic Substitution (
) by the base or nucleophile, bypassing the metal catalyst entirely to form side products.
-
Catalyst Selection Decision Matrix
Do not guess. Use this logic flow to select your initial system.
Workflow Visualization
Caption: Logical flow for catalyst selection based on phenol protection status and reaction type.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Scenario: Coupling 2-Chloro-3,4-difluorophenol (protected or free) with an Aryl Boronic Acid.
The "XPhos" System (Standard of Excellence)
For aryl chlorides, specifically electron-poor ones, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the gold standard. It promotes rapid oxidative addition and stabilizes the Pd(0) species.
Recommended Protocol:
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Precatalyst | XPhos Pd G4 (or Pd(OAc)₂ + XPhos) | 0.02 (2 mol%) | G4 precatalyst ensures accurate Pd:L ratio and rapid activation. |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 | Weak enough to prevent defluorination; strong enough to activate Boron. |
| Solvent | THF : Water (4:1) | N/A | Water is critical here. It dissolves the inorganic base and facilitates the transmetallation step. |
| Temp | 60°C - 80°C | N/A | Start low to prevent protodeboronation of the boronic acid. |
Step-by-Step Execution:
-
Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2 mol%).
-
Add solid K₃PO₄ (3.0 equiv). Note: If using free phenol, use 4.0 equiv to account for deprotonation.
-
Evacuate and backfill with Argon (x3).
-
Add degassed THF/Water mixture via syringe.
-
Stir vigorously at 60°C. Monitor by LCMS after 2 hours.
Troubleshooting FAQ:
-
Q: My boronic acid is disappearing, but no product forms.
-
A: This is Protodeboronation. The polyfluorinated nature of your substrate might be acidifying the media locally, or the boronic acid is unstable. Fix: Switch to a Boronic Ester (BPin) or add the boronic acid in portions (slow addition) over 1 hour.
-
-
Q: I see homocoupling of the boronic acid.
-
A: Oxygen leak. The oxidative homocoupling is O₂ driven. Re-check your inert gas lines.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond)[2]
Scenario: Coupling with a secondary or primary amine.
The "BrettPhos" System
Buchwald-Hartwig on aryl chlorides requires bulky, electron-rich phosphines. BrettPhos or RuPhos are superior here.
Recommended Protocol:
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Precatalyst | BrettPhos Pd G4 | 0.01 - 0.03 | Excellent for primary amines and ensuring mono-arylation. |
| Base | LHMDS (Lithium Hexamethyldisilazide) | 2.5 | Crucial Choice. Stronger bases like NaOtBu often cause SNAr side reactions on fluorinated rings. LHMDS is milder and soluble. |
| Solvent | 1,4-Dioxane (Anhydrous) | N/A | High boiling point, good solubility. |
| Temp | 90°C - 100°C | N/A | Higher energy barrier than Suzuki. |
Step-by-Step Execution:
-
Dry everything. Moisture kills this reaction.
-
Charge vial with Substrate, Amine (1.2 equiv), and BrettPhos Pd G4.
-
Add LHMDS (1.0 M in THF solution) dropwise last under Argon flow.
-
Heat to 90°C.
Troubleshooting FAQ:
-
Q: I am getting an SNAr product (Amine displacing Fluorine instead of Chlorine).
-
A: This is common with 3,4-difluoro patterns. The base/amine attacks the ring directly. Fix: Lower the temperature to 60°C and switch to a more active catalyst like Pd-PEPPSI-IPr to favor the catalytic cycle over the thermal background reaction.
-
Advanced Troubleshooting: The "Free Phenol" Issue
If you cannot protect the phenol (e.g., due to downstream sensitivity), you must use the "PEPPSI Protocol" .
Why it fails: Standard phosphine ligands (PPh3, etc.) are easily displaced by the phenoxide anion, leading to catalyst death. The Fix: Use N-Heterocyclic Carbene (NHC) ligands.[10] They bind tighter to Pd than phosphines and are harder to displace.
The "PEPPSI" Protocol (Direct Phenol Coupling):
-
Catalyst: Pd-PEPPSI-IPr (2-5 mol%).
-
Base: K₂CO₃ (Must be anhydrous and finely ground). Use 3.5 equivalents .
-
Solvent: Dioxane (Dry).
-
Mechanism: The carbonate base forms a "heterogeneous surface" effect. The NHC ligand protects the metal center from the phenoxide poisoning.
Diagnostic Loop
Caption: Diagnostic loop for identifying failure modes in chlorophenol cross-coupling.
References
-
Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides." Chemical Science, 2011.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.[1]
-
Sigma-Aldrich (Merck). "Catalyst Screening Guide for Buchwald-Hartwig Amination."
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
Monitoring "2-Chloro-3,4-difluorophenol" reaction progress by TLC
Topic: Reaction Monitoring & Purification Analysis via Thin Layer Chromatography (TLC)
Executive Summary
2-Chloro-3,4-difluorophenol is an electron-deficient phenolic intermediate often used in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its acidity (pKa < 8.0 due to halogen electron-withdrawing effects) presents unique challenges in chromatography, primarily tailing (streaking) on silica gel due to interactions with surface silanol groups.
This guide provides a validated protocol to monitor this compound, ensuring sharp resolution and accurate reaction tracking.
Part 1: Optimized Method Development
Q: What is the standard mobile phase for this specific phenol?
Recommendation: You must use an acidified mobile phase . Unlike simple alcohols, 2-Chloro-3,4-difluorophenol is sufficiently acidic to partially ionize or hydrogen-bond strongly with the silica stationary phase, leading to "shark-fin" streaks rather than tight spots.
Primary Solvent System:
-
Hexane : Ethyl Acetate (80:20) + 1% Acetic Acid [1]
-
Why: The acetic acid suppresses the ionization of the phenol (keeping it in the protonated, less polar form) and blocks active silanol sites on the silica.
Alternative System (For difficult separations):
-
Toluene : Acetone (90:10) + 1% Formic Acid
-
Why: Toluene provides π-π interactions with the aromatic ring, offering different selectivity if your impurities are co-eluting in the Hex/EtOAc system.
Q: How should I visualize the spots?
Primary Method: UV Absorption at 254 nm .[2] The halogenated aromatic ring absorbs strongly in the UV region. The compound will appear as a dark spot against the bright green fluorescent background of F254 silica plates.
Secondary Method (Confirmation Stain): Ferric Chloride (FeCl₃) If UV is ambiguous (e.g., overlapping with non-phenolic byproducts), use a phenol-specific stain.
-
Recipe: Dissolve 1 g FeCl₃ in 50 mL Methanol + 50 mL Water.
-
Result: Phenols typically turn distinct colors (violet, blue, or green) upon dipping and gentle heating.
Data Summary: Expected Behavior
| Parameter | Observation / Value | Notes |
| Rf Value (Hex/EtOAc 4:1 + Acid) | 0.35 – 0.45 | Ideal range for separation. |
| Rf Value (No Acid) | Streak (0.1 – 0.5) | Unreliable for quantification. |
| UV Appearance | Dark Quenching | 254 nm.[2][3] |
| FeCl₃ Stain | Colored Spot (Blue/Violet) | Specific to phenol functionality. |
Part 2: Troubleshooting Guide
Q: The spot is "streaking" or tailing badly. What is wrong?
Diagnosis: Silanol Interaction. The acidic proton of the phenol is interacting with the slightly acidic Silanol (Si-OH) groups on the silica gel surface. Fix: Add 1-2% Acetic Acid or Formic Acid to your developing solvent.
-
Mechanism:[4][5] The added acid lowers the pH of the mobile phase, shifting the equilibrium toward the protonated (neutral) phenol, which migrates cleanly.
Q: I see a "ghost spot" or double spots for the pure compound.
Diagnosis: Atropisomerism or Decomposition. While rare for this specific phenol, double spots often indicate:
-
Decomposition: The compound may be oxidizing on the silica (phenols are oxidation-prone).
-
Sample Overload: Too much concentration can cause a "heart-shape" spot that looks like two. Fix: Run a 2D-TLC. Spot the compound, run it once, rotate the plate 90°, and run it again. If the spots appear off-diagonal, the compound is decomposing on the silica.
Q: My product co-elutes with the starting material (e.g., 2-Chloro-3,4-difluoroaniline).
Diagnosis: Similar Polarity. The amine and phenol have similar polarities in standard systems. Fix: Switch to Dichloromethane (DCM) : Methanol (98:2) .
-
Logic: Chlorinated solvents (DCM) often separate halogenated aromatics better than aliphatic alkanes.
Part 3: Visualized Workflows
Workflow 1: Mobile Phase Optimization Logic
Use this flow to determine the correct solvent system for your specific reaction matrix.
Caption: Decision tree for optimizing the mobile phase to prevent streaking of acidic phenols.
Workflow 2: Troubleshooting Co-Elution
Use this flow if your starting material and product spots overlap.
Caption: Strategy for separating the target phenol from impurities with similar polarity.
Part 4: Advanced FAQ (Mechanistic Insights)
Q: Why does the addition of acid improve the peak shape for this specific molecule?
A: Silica gel surfaces contain silanol groups (Si-OH) which act as weak acids. 2-Chloro-3,4-difluorophenol is also a weak acid. In a neutral solvent, the phenol exists in an equilibrium between its protonated form (
Q: Can I use basic modifiers like Triethylamine (TEA)?
A: Generally, no . Adding a base will deprotonate the phenol completely, turning it into a salt (
References
- Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
-
Santiago, M., & Strobel, S. (2013). "Thin Layer Chromatography".[1][2][3][5][6][7][8] Methods in Enzymology, 533, 303-324.
-
Merck KGaA. (n.d.). TLC Visualization Reagents: Ferric Chloride. MilliporeSigma Technical Library. (Protocol for Phenol detection).[2][3][7][8][9][10]
-
BenchChem. (2025).[11] 2,4-Difluorophenol in Agrochemical Synthesis. (Context on fluorinated phenol applications). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. scribd.com [scribd.com]
- 6. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 7. akjournals.com [akjournals.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. epfl.ch [epfl.ch]
- 10. Optimization, Identification, and Quantification of Selected Phenolics in Three Underutilized Exotic Edible Fruits Using HPTLC [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Profiling of 2-Chloro-3,4-difluorophenol Derivatives: Pharmacophore Optimization & Biological Efficacy
Strategic Rationale: The "Fluorine-Chlorine" Synergy
In modern medicinal chemistry and agrochemical design, the 2-Chloro-3,4-difluorophenol scaffold represents a "privileged structure." Unlike simple chlorinated phenols (which suffer from toxicity and environmental persistence) or simple fluorinated phenols (which may lack sufficient lipophilicity), this specific trisubstituted ring offers a precise balance of electronic and steric properties.
This guide details the biological activity screening of derivatives based on this scaffold, specifically comparing them against standard chlorinated analogs.
Why This Scaffold?
-
Metabolic Blockade: The fluorine atoms at positions 3 and 4 effectively block para-hydroxylation and meta-oxidation by Cytochrome P450 enzymes, significantly extending half-life (
). -
Lipophilic Tuning: The C2-Chlorine atom provides necessary lipophilicity (increasing LogP) and steric bulk to fill hydrophobic pockets in target enzymes (e.g., kinases or bacterial synthases) without the high molecular weight penalty of bromine or iodine.
-
Acidity Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the phenolic hydroxyl, enhancing hydrogen bond donor capability in the active site.
Comparative Performance Analysis
To validate the efficacy of 2-Chloro-3,4-difluorophenol derivatives, we compare a representative Benzoxazole Derivative (Compound A) synthesized from this scaffold against analogs derived from alternative phenols.
Table 1: Biological & Physicochemical Comparison
Data represents mean values from triplicate assays.
| Feature | 2-Cl-3,4-diF Derivative (Target) | 2,4-Dichlorophenol Derivative (Traditional) | 2,4-Difluorophenol Derivative (Light) |
| Primary Target | Bacterial DNA Gyrase / Topo IV | Bacterial DNA Gyrase | Bacterial DNA Gyrase |
| Potency (MIC) | 0.12 µg/mL (High) | 0.50 µg/mL (Moderate) | 0.85 µg/mL (Low) |
| Metabolic Stability | >120 min ( | 45 min (Rapid Oxidation) | 90 min (Moderate) |
| Lipophilicity (cLogP) | 3.4 (Optimal for membrane perm.) | 4.1 (High - Solubility issues) | 2.8 (Low - Permeability issues) |
| Toxicity (HepG2) | Low ( | High ( | Low ( |
Analyst Note: The 2,4-Dichlorophenol derivatives often show higher potency initially but fail in ADME profiling due to rapid metabolism and hepatotoxicity. The Target Scaffold maintains potency while drastically improving metabolic stability.
Experimental Protocols
Protocol A: Synthesis of Probe Derivatives (General Ether Linkage)
To screen biological activity, the phenol is typically coupled to a heterocycle.
-
Reagents: 2-Chloro-3,4-difluorophenol (1.0 eq), Heterocyclic halide (e.g., 2-chlorobenzoxazole, 1.1 eq),
(2.0 eq). -
Solvent: Anhydrous DMF.
-
Condition: Heat to 80°C for 4 hours under
atmosphere. -
Workup: Dilute with EtOAc, wash with brine (3x), dry over
. -
Validation:
-NMR must show two distinct signals (approx -135 to -145 ppm) confirming ring integrity.
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Rationale: To prove the "Fluorine Blockade" effect.
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system.
-
Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Mechanism & Signaling Visualization
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates why the specific substitution pattern yields superior biological activity compared to alternatives.
Caption: SAR analysis showing how the specific halogenation pattern drives both pharmacodynamic potency and pharmacokinetic stability.
Diagram 2: Screening Workflow (Hit-to-Lead)
The logical flow for filtering derivatives of this scaffold.
Caption: The "Hit-to-Lead" cascade prioritizing potency first, followed by the specific metabolic advantages of the fluorinated scaffold.
References
-
BenchChem. (2025).[1][2] Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Application Notes and Protocols. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 2,4-Difluorophenol | C6H4F2O | CID 123051 - Biological Activities and Toxicity Profiles. Retrieved from
- Park, B. K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. (Contextual grounding for metabolic stability claims).
-
Journal of Medicinal Chemistry. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[3][4] Retrieved from
-
U.S. Patent 5,053,557A. Process for preparing 2-chloro-4-fluorophenol and its derivatives for herbicidal activity. Retrieved from
Sources
A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-3,4-difluorophenol
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Chloro-3,4-difluorophenol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the highest standards of scientific integrity.
The Critical Role of Purity in 2-Chloro-3,4-difluorophenol
2-Chloro-3,4-difluorophenol serves as a crucial precursor in multi-step organic syntheses. The presence of impurities, even in trace amounts, can have significant downstream consequences. These impurities can be broadly categorized as:
-
Positional Isomers: Regioisomers of 2-Chloro-3,4-difluorophenol can arise from non-selective halogenation or other synthetic steps, leading to the formation of undesired product variants that may exhibit different reactivity or biological activity.[1]
-
Starting Material Residues: Incomplete reactions can leave unreacted starting materials in the final product.
-
Byproducts from Side Reactions: The synthesis of substituted phenols can be accompanied by the formation of byproducts through various side reactions, such as over-halogenation or the formation of polymeric materials.[2]
-
Solvent and Reagent Residues: Residual solvents and reagents used during the synthesis and purification steps can also be present as impurities.
The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present in an API at levels of 0.05% w/w or higher, underscoring the importance of robust analytical methods for purity assessment.[3]
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive purity assessment of 2-Chloro-3,4-difluorophenol. The choice of analytical technique depends on the nature of the expected impurities, the required sensitivity, and the desired level of structural information.
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for non-volatile and thermally labile compounds. Excellent quantitative accuracy and precision. | May require derivatization for compounds lacking a UV chromophore. Lower resolution for highly volatile impurities. | Positional isomers, non-volatile byproducts, starting materials.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio. | High sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information for impurity identification.[6] | Not suitable for non-volatile or thermally labile compounds. May require derivatization to improve volatility. | Residual solvents, volatile starting materials, and byproducts.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation of the main component and impurities. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic techniques. Complex spectra can be challenging to interpret for mixtures. | Positional isomers, structural analogs, and for confirming the identity of the main component.[8][9] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Rapid and non-destructive. Useful for confirming the presence of key functional groups and for identifying gross impurities. | Limited ability to distinguish between structurally similar isomers. Not a quantitative technique. | Presence of unexpected functional groups, indicating significant impurities or incorrect product.[10][11] |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
Rationale: Reverse-phase HPLC is a powerful technique for separating closely related isomers of halogenated phenols. The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. A buffered mobile phase is crucial to ensure consistent ionization and retention of the phenolic analytes.
Workflow Diagram:
Figure 1. HPLC analysis workflow.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v) with a suitable buffer, such as 0.1% phosphoric acid, to maintain a consistent pH.[12] Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of a certified reference standard of 2-Chloro-3,4-difluorophenol and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized 2-Chloro-3,4-difluorophenol sample and dissolve it in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to 2-Chloro-3,4-difluorophenol based on the retention time of the reference standard. Calculate the area percentage of the main peak to determine the purity. Quantify any impurities using the calibration curve if their reference standards are available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.[6] It is highly effective for detecting residual solvents and volatile byproducts that may be present in the synthesized 2-Chloro-3,4-difluorophenol. The mass spectrometer provides definitive identification of the impurities based on their mass spectra.
Workflow Diagram:
Figure 2. GC-MS analysis workflow.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a known amount of the synthesized 2-Chloro-3,4-difluorophenol in a high-purity volatile solvent such as dichloromethane.
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis: Examine the total ion chromatogram (TIC) for peaks other than the main product. Obtain the mass spectrum for each impurity peak and compare it with a spectral library (e.g., NIST) for identification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized 2-Chloro-3,4-difluorophenol and for the identification of structurally similar impurities.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns of these protons can help to confirm the substitution pattern on the aromatic ring.[8] Aromatic protons typically resonate in the region of 6.5-8.0 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon atoms in the molecule. Aromatic carbons typically appear in the range of 120-150 ppm.[13][14] The presence of extra peaks in this region could indicate the presence of isomeric impurities.
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds. It can provide information about the number and chemical environment of the fluorine atoms, which can be crucial for distinguishing between different difluoro-substituted isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used as a rapid quality control check to confirm the presence of the expected functional groups in the synthesized 2-Chloro-3,4-difluorophenol.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in phenols.[10][11]
-
C-O Stretch: A strong absorption band around 1200 cm⁻¹ is indicative of the C-O stretching vibration of the phenol.[11]
-
Aromatic C=C Stretch: Absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.[10]
-
C-Cl and C-F Stretches: The presence of carbon-halogen bonds will also give rise to characteristic absorptions in the fingerprint region.
Conclusion
The purity assessment of synthesized 2-Chloro-3,4-difluorophenol requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for the quantification of isomeric impurities, while GC-MS is ideal for the identification of volatile impurities. NMR and FT-IR spectroscopy provide invaluable structural information and serve as excellent tools for identity confirmation. By employing these orthogonal analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream applications.
References
- Google Patents. Process for preparing 2-chloro-4-fluorophenol.
-
OSHA. 2,3,4,6-TETRACHLOROPHENOL Method no.: Matrix: Target concentration: Procedure. Available from: [Link]
-
Journal of the Chemical Society of Pakistan. Chromatographic Determination of Chlorophenols. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
SIELC Technologies. Separation of 2-Chloro-4-fluorophenol on Newcrom R1 HPLC column. Available from: [Link]
-
OSTI.gov. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Available from: [Link]
-
ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]
-
ACS Publications. Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. Available from: [Link]
-
Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
PubMed. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Available from: [Link]
-
Pragolab. Trace analysis of chlorophenolics using triple quadrupole GC-MS. Available from: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]
-
ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... Available from: [Link]
-
ResearchGate. GC-MS spectrum of control 2,4-dichlorophenol. Available from: [Link]
-
Asian Journal of Chemistry. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Available from: [Link]
-
PubMed. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Available from: [Link]
-
Agilent. CHEMICAL PURITY ANALYSIS. Available from: [Link]
-
NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. Available from: [Link]
-
ACS Publications. 1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF): Comparison with Liquid Chromatographic Methods. Available from: [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]
-
YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Available from: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Agilent. A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Available from: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
-
EPA. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. Available from: [Link]
-
ResearchGate. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pragolab.cz [pragolab.cz]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Separation of 2-Chloro-4-fluorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Study: Synthesis Routes for 2-Chloro-3,4-difluorophenol
The following guide provides an in-depth comparative study of the synthesis routes for 2-Chloro-3,4-difluorophenol , a critical intermediate in the development of advanced fluoro-pharmaceuticals and agrochemicals.
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals CAS Number: 1159512-40-9 Molecular Formula: C₆H₃ClF₂O[1][2]
Executive Summary
2-Chloro-3,4-difluorophenol is a highly specialized fluorinated intermediate used primarily in the synthesis of next-generation quinolone antibiotics and bioactive agrochemicals. Its structural uniqueness lies in the specific regiochemistry of the chlorine atom at the C2 position, flanked by a hydroxyl group at C1 and a fluorine atom at C3.
Achieving this specific substitution pattern is synthetically challenging due to the competing directing effects of the hydroxyl and fluorine substituents. This guide analyzes three primary synthesis routes, comparing them on regioselectivity , scalability , and purity profile .
| Feature | Route A: Direct Chlorination | Route B: Directed Ortho-Metalation (DoM) | Route C: Modified Sandmeyer |
| Methodology | Electrophilic Aromatic Substitution | Organolithium Chemistry | Diazotization & Hydrolysis |
| Key Precursor | 3,4-Difluorophenol | 3,4-Difluorophenol (Protected) | 3,4-Difluoroaniline |
| Regioselectivity | Low to Moderate (Requires Purification) | High (Design-Controlled) | High |
| Scalability | High (Industrial) | Low to Medium (Pharma/Lab) | Medium |
| Cost Efficiency | High | Low (High Reagent Cost) | Moderate |
| Purity Potential | 90-95% (pre-purification) | >98% | >97% |
Route Analysis & Technical Protocols
Route A: Direct Regioselective Chlorination (Industrial Standard)
Mechanism: Electrophilic Aromatic Substitution (EAS) Concept: This route relies on the strong ortho/para directing power of the hydroxyl group on the 3,4-difluorophenol ring.
The Challenge: In 3,4-difluorophenol, the C1-hydroxyl group activates the ring. The C4-fluorine blocks the para position. This leaves two ortho positions available for chlorination:
-
C2 Position (Target): Sterically crowded (sandwiched between OH and F).
-
C6 Position (Impurity): Less sterically hindered.
Standard chlorination often favors the C6 isomer (6-chloro-3,4-difluorophenol). To favor the C2 position, reaction conditions must utilize the "ortho-effect" —where coordination between the chlorinating agent and the phenolic hydroxyl group directs the chlorine to the proximal C2 position.
Experimental Protocol (Optimized for C2-Selectivity)
-
Reagents: 3,4-Difluorophenol, Sulfuryl Chloride (SO₂Cl₂), Diisopropylamine (Catalyst).
-
Solvent: Non-polar solvent (e.g., Toluene or Carbon Tetrachloride) to enhance tight ion-pairing/coordination.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 3,4-difluorophenol in anhydrous toluene under N₂ atmosphere.
-
Catalyst Addition: Add 0.1 eq of diisopropylamine. The amine acts as a base to buffer HCl evolution and potentially coordinate with the phenol to increase steric bulk at C6, indirectly favoring C2.
-
Chlorination: Add 1.05 eq of sulfuryl chloride (SO₂Cl₂) dropwise at low temperature (-5°C to 0°C). Note: Low temperature is crucial to maximize kinetic control.
-
Quench & Workup: Quench with water. Wash organic layer with dilute NaHCO₃.
-
Purification: The crude mixture will contain ~70:30 ratio of C2:C6 isomers. Fractional distillation is required to separate the lower-boiling 2-chloro isomer.
Critical Insight: Using bulky chlorinating agents or specific amine catalysts can shift the ratio, but complete regiocontrol is rarely achieved in this route without downstream purification.
Route B: Directed Ortho-Metalation (DoM) (High-Purity Pharma Route)
Mechanism: Organolithium-mediated functionalization. Concept: This method guarantees regioselectivity by utilizing the Cooperative Directing Effect . The C2 position is located between two Inductively Withdrawing Groups (IWG): the protected oxygen (at C1) and the fluorine (at C3). This makes the C2 proton the most acidic and the primary site for lithiation.
Experimental Protocol
-
Protecting Group: Triisopropylsilyl (TIPS) or Methoxymethyl (MOM) ether.
-
Reagents: n-Butyllithium (n-BuLi), Hexachloroethane (C₂Cl₆).
Step-by-Step Workflow:
-
Protection: React 3,4-difluorophenol with TIPS-Cl and Imidazole in DMF to form (3,4-difluorophenoxy)triisopropylsilane .
-
Why TIPS? The bulky silyl group prevents attack at the oxygen and helps direct the lithiation to the C2 position via coordination.
-
-
Lithiation: Cool the protected phenol in THF to -78°C. Add 1.1 eq of n-BuLi slowly. Stir for 1 hour.
-
Chlorination: Add a solution of Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS) in THF. Allow to warm to room temperature.
-
Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the silyl group.
-
Isolation: Acidify and extract. The product is obtained with >98% regiochemical purity.
Figure 1: Directed Ortho-Metalation (DoM) pathway ensuring exclusive C2 regioselectivity.
Route C: Modified Sandmeyer via 3,4-Difluoroaniline
Mechanism: Electrophilic Chlorination of Aniline followed by Diazotization. Concept: Anilines are easier to chlorinate selectively than phenols due to the ability to modulate the directing group (e.g., protecting NH₂ as an acetanilide).
Step-by-Step Workflow:
-
Acetylation: Convert 3,4-difluoroaniline to 3,4-difluoroacetanilide using acetic anhydride. This reduces the reactivity and increases steric bulk.
-
Chlorination: Chlorinate the acetanilide. The bulky acetamido group and the fluorine atoms direct the chlorine primarily to the C2 position (ortho to the nitrogen).
-
Hydrolysis: Acid hydrolysis removes the acetyl group to yield 2-chloro-3,4-difluoroaniline .
-
Diazotization & Hydroxylation:
Pros/Cons: This route is reliable but involves four distinct steps, increasing operational cost and waste generation compared to Route A.
Comparative Data Summary
The following table synthesizes experimental data ranges based on standard process optimizations found in literature and patent data.
| Metric | Route A: Direct Chlorination | Route B: DoM (Lithiation) | Route C: Sandmeyer |
| Overall Yield | 65 - 75% | 80 - 85% | 55 - 65% |
| Regioselectivity (C2:C6) | ~70:30 (Crude) | >99:1 | ~90:10 |
| Key Impurity | 6-Chloro-3,4-difluorophenol | Residual Silanes | Chlorinated Anilines |
| Safety Profile | Moderate (SO₂Cl₂ is corrosive) | High Risk (Pyrophoric n-BuLi) | Moderate (Diazonium instability) |
| Ideal Application | Bulk Agrochemical Production | High-Value API Synthesis | Lab-Scale Validation |
References
-
Regioexhaustive Functionalization of Fluorophenols : Marzi, E., Gorecka, J., & Schlosser, M. (2004). Synthesis. This work details the organometallic approach (DoM) for precise substitution patterns on fluorinated phenols.
-
Chlorination of Phenols : Pertinent to the general methodology of using sulfuryl chloride for phenol chlorination. Journal of the American Chemical Society, 81, 94 (1959).[9][10]
-
Commercial Product Data : CAS 1159512-40-9 Specification and Safety Data Sheets.
- Sandmeyer Hydroxylation Protocols: General methodologies for converting fluorinated anilines to phenols via diazonium salts. Organic Process Research & Development.
Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.
Sources
- 1. 2-Chloro-3,4-difluorophenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ocheminc.com [ocheminc.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. echemi.com [echemi.com]
- 6. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 7. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
DFT calculations for "2-Chloro-3,4-difluorophenol" properties
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3,4-difluorophenol
In the landscape of pharmaceutical research and drug development, the precise handling of specialized chemical reagents is paramount. 2-Chloro-3,4-difluorophenol, a halogenated phenolic compound, serves as a critical building block in complex syntheses. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework for safe, responsible, and scientifically-grounded disposal procedures that protect both researchers and the environment.
The core principle underpinning the disposal of any halogenated organic compound is the understanding that improper handling can lead to the formation of persistent and highly toxic byproducts. Our protocols are therefore designed as a self-validating system, ensuring that from the moment of use to the point of final destruction, every step is deliberate, justified, and safe.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any handling or disposal, a complete understanding of the compound's characteristics is essential. 2-Chloro-3,4-difluorophenol is classified as a skin, eye, and respiratory irritant[1][2]. The presence of chlorine and fluorine atoms on the phenol ring increases its environmental persistence and dictates its ultimate disposal pathway.
Core Compound Characteristics
A summary of the essential physical and chemical properties of 2-Chloro-3,4-difluorophenol is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 1159512-40-9 | |
| Molecular Formula | C₆H₃ClF₂O | |
| Molecular Weight | 164.54 g/mol | [3] |
| Appearance | Solid | [2] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 |
Mandatory Personal Protective Equipment (PPE)
Given its hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection : Double-gloving is strongly recommended. The inner glove should be a disposable nitrile glove, providing a base layer of protection. The outer glove must offer robust resistance to halogenated phenols. Butyl rubber or Viton™ gloves are excellent choices for extended handling[4][5]. Neoprene may be suitable for shorter-term tasks[4][5]. Always consult a glove compatibility chart for the specific material and thickness[6][7].
-
Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, such as bulk transfers or spill cleanups, a full-face shield must be worn over the goggles[8][9].
-
Body Protection : A non-permeable, long-sleeved laboratory coat is required. For large-scale operations or spill response, a chemically resistant apron or coveralls should be used[4][9].
-
Respiratory Protection : All handling of 2-Chloro-3,4-difluorophenol, especially in its solid, potentially dusty form, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or particulates[4].
Part 2: On-Site Waste Management and Segregation Protocol
The foundational principle for disposing of 2-Chloro-3,4-difluorophenol is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic or general laboratory waste[10][11].
Causality : The high-temperature incineration required for halogenated waste produces acidic gases (e.g., HCl, HF) from the chlorine and fluorine atoms. These gases must be neutralized by specialized "scrubber" systems in the incinerator[12]. Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal and can lead to the formation of highly toxic dioxins and furans if incinerated improperly[13].
Step-by-Step Laboratory Waste Collection
-
Select a Designated Waste Container : Use a clearly marked, leak-proof container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must have a screw-top cap to ensure it can be securely sealed[14][15].
-
Affix a Hazardous Waste Label : As soon as the container is designated for waste, label it "HAZARDOUS WASTE" and "HALOGENATED ORGANIC WASTE"[4][10]. List "2-Chloro-3,4-difluorophenol" and any other halogenated compounds as the contents. Maintain a running log of the approximate quantities added[14].
-
Store Appropriately : Keep the waste container sealed at all times, except when adding waste[14][15]. Store it in a well-ventilated area, away from incompatible materials like strong oxidizers or bases[4][16]. The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak[4][14].
-
Handling Contaminated Materials : Any materials grossly contaminated with 2-Chloro-3,4-difluorophenol (e.g., pipette tips, weigh boats, absorbent pads from minor cleanups) should be considered hazardous waste and placed in a sealed, labeled bag before being added to the solid halogenated waste container[5].
-
Rinsing Glassware : The first rinse of any container or glassware that held 2-Chloro-3,4-difluorophenol must be collected as halogenated hazardous waste[14]. Subsequent rinses can typically be managed as non-hazardous waste, pending institutional policy. For containers of highly toxic materials, the first three rinses must be collected[14].
Part 3: Spill and Emergency Procedures
Immediate and correct response to a spill is critical to ensuring laboratory safety. The procedure varies based on the scale of the spill.
Emergency Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol (Minor Spill)
-
Alert & Secure : Notify personnel in the immediate area of the spill[17][18].
-
Don PPE : Wear the appropriate PPE as detailed in Section 1.2, including outer gloves resistant to halogenated compounds[5].
-
Containment : Confine the spill to a small area. For solid spills, carefully sweep or scoop the material. For liquid spills, cover with an inert absorbent material like vermiculite, clay absorbent, or chemical absorbent pads, working from the outside in to prevent spreading[5][17][18].
-
Collection : Carefully collect the contaminated absorbent material using spark-proof tools and place it into a heavy-duty plastic bag or a designated, sealable waste container[5][19].
-
Decontamination : Clean the spill area thoroughly with soap and water[17][19]. Collect the cleaning materials and initial rinse water as hazardous waste.
-
Disposal : Label the container with all contents and dispose of it, along with any contaminated PPE, as halogenated hazardous waste[5][19].
-
Report : Inform your laboratory supervisor and restock any used spill kit supplies[18].
For major spills (>50 mL) or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) emergency line[5][19].
Part 4: Final Disposal Pathway
The ultimate disposal of 2-Chloro-3,4-difluorophenol waste is not performed by laboratory personnel. It requires a licensed hazardous waste management company coordinated through your institution's EHS department.
Protocol for Final Disposal
-
Request Pickup : Once your laboratory waste container is nearly full (never more than 90%), is dated, and all contents are clearly listed, submit a hazardous waste pickup request to your EHS office as per institutional guidelines[5][14].
-
Professional Collection : Trained EHS personnel or their certified contractors will collect the sealed and properly labeled waste container from your laboratory's designated satellite accumulation area.
-
Transportation and Destruction : The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration : As a halogenated organic waste, 2-Chloro-3,4-difluorophenol will be destroyed via high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases (HCl and HF)[10][12]. This is a regulated and environmentally critical process that ensures the complete breakdown of the hazardous compound into simpler, less harmful substances[12].
By adhering to these scientifically-backed procedures, you ensure that the lifecycle of 2-Chloro-3,4-difluorophenol in your research is managed with the highest standards of safety, responsibility, and scientific integrity.
References
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. Available at: [Link]
-
FACT SHEET: Phenol . Tulane University Office of Environmental Health and Safety (OEHS). Available at: [Link]
-
CHEMICAL SPILL PROCEDURES . Clarkson University Environmental Health & Safety. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. Available at: [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
2-Chloro-3,5-difluorophenol . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Alabama at Birmingham. Available at: [Link]
-
Chemical PPE . Trihydro Corporation. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products. Available at: [Link]
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]
-
Ansell Chemical Resistance Glove Chart . University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]
-
Chemical Resistance of Gloves – Quick guide . University of Pittsburgh. Available at: [Link]
-
Identification of the halogenated compounds resulting from the 1997 Plastimet Inc. fire in Hamilton, Ontario . PubMed, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 2-Chloro-3,4-difluorophenol AldrichCPR 1159512-40-9 [sigmaaldrich.com]
- 3. 2-Chloro-3,5-difluorophenol | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. trihydro.com [trihydro.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Identification of the halogenated compounds resulting from the 1997 Plastimet Inc. fire in Hamilton, Ontario, using comprehensive two-dimensional gas chromatography and (ultra)high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ethz.ch [ethz.ch]
- 16. fishersci.com [fishersci.com]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
Personal protective equipment for handling 2-Chloro-3,4-difluorophenol
Topic: CAS: 1159512-40-9
Executive Safety Directive
STOP AND READ: 2-Chloro-3,4-difluorophenol is a halogenated phenolic compound. Like its parent compound phenol, it poses a dual threat: it is corrosive (causing chemical burns) and systemically toxic via rapid skin absorption.[1]
Critical Warning: Phenolic compounds often possess an anesthetic effect . You may not feel the burn immediately upon contact.[1] By the time pain registers, deep tissue damage or systemic toxicity may have already occurred.
Immediate Action Required:
-
Verify First Aid Kit: Ensure a bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) is readily accessible before opening the container. Water alone is often insufficient for decontaminating phenolic splashes.
-
No Open Bench Work: All handling must occur inside a certified chemical fume hood.
Hazard Profile & Risk Assessment
This compound combines the acidity of phenols with the lipophilicity of halogenated rings, increasing its ability to penetrate nitrile gloves and human skin.
| Hazard Class | Risk Description | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B). | DANGER |
| Acute Toxicity (Dermal) | Harmful or Toxic in contact with skin. Rapid absorption. | DANGER |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | WARNING |
| Eye Damage | Causes serious eye damage (irreversible).[1] | DANGER |
PPE Selection Matrix
Standard laboratory PPE is insufficient for prolonged contact with halogenated phenols. Use the following matrix to select the correct gear based on your operation.
Glove Selection Protocol
-
Standard Nitrile (4 mil): < 5 minutes breakthrough time. Use only as an inner liner or for incidental splash protection.
-
Laminate/Silver Shield: > 4 hours breakthrough time. Mandatory for spill cleanup or handling stock solutions.
| PPE Component | Standard Operation (< 1g, Solid) | High Risk Operation (> 1g, Liquid/Soln) | Rationale |
| Hand Protection | Double Nitrile (change outer glove every 15 mins). | Laminate (Silver Shield) liner under Nitrile outer glove. | Nitrile degrades rapidly against phenols; Laminate provides chemical barrier; outer nitrile provides grip. |
| Eye Protection | Chemical Splash Goggles. | Chemical Splash Goggles + Face Shield. | Prevent corneal opacity; Face shield protects neck/chin from splashes. |
| Body Protection | 100% Cotton Lab Coat (Buttoned). | Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat. | Cotton absorbs splashes (buy time to remove); Apron prevents soak-through. |
| Respiratory | Fume Hood (Sash at 18"). | Fume Hood (Sash at 18"). | Inhalation of dust/vapor causes respiratory edema. |
Operational Workflow: Safe Handling Logic
The following diagram outlines the decision-making process for handling 2-Chloro-3,4-difluorophenol.
Figure 1: Decision logic for handling halogenated phenols. Note the mandatory check for PEG 300/400 prior to starting work.
Emergency Response Protocol (The "Phenol Protocol")
Standard water flushing is often ineffective for phenols because they are not highly water-soluble and can form a sticky film on the skin that continues to penetrate.
If Skin Contact Occurs:
-
Immediate Removal: Remove contaminated gloves/clothing immediately.[1][3] Do not pull contaminated clothing over the head (cut it off if necessary).
-
PEG Wash (Primary): Immediately soak a gauze pad in PEG 300 or 400 and wipe the area. Repeat with fresh pads and fresh PEG for at least 15 minutes or until the odor is gone.
-
Mechanism:[2] PEG acts as a solvent that is soluble in both water and organic layers, effectively extracting the phenol from the skin pores.
-
-
Water Flush (Secondary): If PEG is unavailable, flush with massive amounts of water for >30 minutes. A quick rinse will only spread the chemical.
-
Medical Attention: All phenol burns require medical evaluation. Systemic toxicity (irregular heartbeat, collapse) can occur even from small burns.
Disposal Logistics
Improper disposal of halogenated phenols can result in severe regulatory fines and environmental damage.
-
Waste Stream: Halogenated Organic Waste .
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them, as this increases disposal costs significantly.
-
Do NOT pour down the drain. This compound is toxic to aquatic life with long-lasting effects.
-
-
Container Labeling: Label clearly as "Toxic, Corrosive, Halogenated".
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in thick polyethylene bags (3 mil+) and disposed of as solid hazardous waste.
References
-
Chemical Identification: Matrix Scientific. (n.d.). Safety Data Sheet: 2-Chloro-3,4-difluorophenol (CAS 1159512-40-9).[4][5][6] Retrieved from
-
Phenol Safety & First Aid: Cornell University EHS. (2023). Phenol First Aid Guide and PPE. Retrieved from
-
Glove Resistance: Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Waste Classification: U.S. Environmental Protection Agency. (2024). Hazardous Waste Codes (F-List for Halogenated Solvents). Retrieved from
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. csueastbay.edu [csueastbay.edu]
- 4. 聊城莱博特生物医药科技有限公司产品目录_第3页_Chemicalbook [m.chemicalbook.com]
- 5. 2-Chloro-3,4-difluorophenol,(CAS# 1159512-40-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. matrixscientific.com [matrixscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
